molecular formula C18H14N2O4 B7855393 Dynasore

Dynasore

Cat. No.: B7855393
M. Wt: 322.3 g/mol
InChI Key: SYNDQCRDGGCQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynasore (CAS 304448-55-3) is a cell-permeable, reversible, and non-competitive inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin-related protein 1 (Drp1), with an IC50 of ~15 μM in cell-free assays . By targeting these GTPases, this compound acts as a potent inhibitor of dynamin-dependent endocytic pathways, rapidly blocking the formation of clathrin-coated vesicles . This mechanism makes it a valuable tool for studying endocytosis and intracellular trafficking. In research, this compound is used to investigate a wide range of biological processes. It has been shown to disrupt the trafficking of herpes simplex virus (HSV) proteins and block the entry of several viruses, including HSV and papillomaviruses, into cells . Studies also indicate that this compound can suppress proliferation and induce apoptosis in various cancer cell lines, such as non-small-cell lung cancer A549 and osteosarcoma, and it can enhance the antitumor effects of other agents like c-Met inhibitors in hepatocellular carcinoma models . Furthermore, its ability to inhibit dynamin is crucial for neurological studies, as it blocks all forms of synaptic vesicle endocytosis in hippocampal neurons without affecting exocytosis, providing insight into neuronal communication . Beyond these applications, recent research has highlighted other effects, including the alleviation of LPS-induced acute lung injury by inhibiting NLRP3 inflammasome-mediated pyroptosis, protection of corneal epithelial cells under hyperosmolar stress, and the ability to block ferroptosis . This product is supplied as a lyophilized powder with a molecular weight of 322.3 g/mol and a molecular formula of C18H14N2O4. It is soluble in DMSO. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDQCRDGGCQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304448-55-3
Record name 3-Hydroxy-2-naphthalenecarboxylic acid 2-[(3,4-dihydroxyphenyl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304448-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Dynasore inhibition of dynamin 1 and dynamin 2 GTPase activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dynasore Inhibition of Dynamin 1 and Dynamin 2 GTPase Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide & Experimental Protocols

Executive Summary

This compound is a cell-permeable, small-molecule inhibitor of dynamin GTPase activity.[1][2] It acts as a potent, non-competitive inhibitor of Dynamin 1 (Dyn1), Dynamin 2 (Dyn2), and the mitochondrial dynamin-related protein 1 (Drp1).[2] By blocking the catalytic rate of GTP hydrolysis, this compound arrests the formation of clathrin-coated vesicles (CCVs) at the "pinch-off" stage (scission), effectively stalling clathrin-mediated endocytosis (CME).[1]

This guide provides a rigorous technical analysis of this compound’s pharmacological profile, detailed protocols for validating its activity in vitro and in vivo, and critical troubleshooting insights regarding its solubility and detergent sensitivity.

Mechanistic Profile

Dynamin is a large GTPase essential for membrane fission.[2][3][4] It self-assembles into helical polymers around the neck of budding vesicles. The hydrolysis of GTP triggers a conformational change (constriction) that severs the membrane neck.

Mechanism of Action: this compound inhibits the GTPase activity of dynamin in a non-competitive manner.[1][2]

  • Target: It binds to the GTPase domain of dynamin.[1][2][5][6][7]

  • Kinetics: It does not alter the affinity for GTP (

    
     remains constant) but drastically reduces the catalytic rate (
    
    
    
    decreases).
  • Result: Dynamin rings assemble and constrict but fail to execute the final fission step. Electron microscopy of this compound-treated cells typically reveals an accumulation of "U-shaped" and "O-shaped" coated pits that remain tethered to the plasma membrane.

Figure 1: Mechanism of Dynamin Inhibition

DynaminCycle Recruitment Dynamin Recruitment Assembly Helical Assembly (GTP Bound) Recruitment->Assembly Hydrolysis GTP Hydrolysis (Constriction) Assembly->Hydrolysis Scission Membrane Scission (Vesicle Release) Hydrolysis->Scission Normal Flow This compound This compound Block This compound->Hydrolysis Non-Competitive Inhibition

Caption: this compound arrests the dynamin cycle at the GTP hydrolysis step, preventing the conformational power stroke required for membrane scission.[2]

Quantitative Pharmacology

To design robust experiments, researchers must understand the potency and limitations of this compound compared to next-generation analogs.

Key Pharmacological Parameters:

  • IC

    
     (In Vitro):  ~15 µM for Dyn1 and Dyn2.[5][8]
    
  • Kinetics: Fast-acting (effects observed within seconds) and reversible upon washout.[2]

  • Detergent Sensitivity (Critical): this compound binds stoichiometrically to detergents like Tween-80, which can shift the IC

    
     from ~15 µM to >400 µM. Avoid detergents in biochemical assays. 
    
Table 1: Comparative Potency of Dynamin Inhibitors
CompoundTarget SpecificityIC

(In Vitro GTPase)
IC

(Cellular Uptake)
Key Characteristics
This compound Dyn1, Dyn2, Drp1~15 µM~80 µM (Tf uptake)The "gold standard" probe.[5] High detergent sensitivity.
Dyngo-4a Dyn1, Dyn2~0.38 µM (Dyn1)~2.3 µM (Dyn2)~5.7 µM~30-fold more potent than this compound. Reduced detergent binding.[6][9]
Dynole 34-2 Dyn1, Dyn2~1.3 µM (Dyn1)~15-80 µMIndole-based.[5][8] Potent, but potential cytotoxicity at high concentrations.
Experimental Protocols

The following protocols are designed for high reproducibility. Causality is explained for every critical step.

Protocol A: In Vitro GTPase Assay (Malachite Green)

This colorimetric assay measures the release of inorganic phosphate (Pi) during GTP hydrolysis.[10]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl

    
    . (Do NOT add Tween-80 or Triton X-100). 
    
  • Substrate: 500 µM GTP.[11][12]

  • Enzyme: Recombinant Dynamin 1 or 2 (0.2 µM final concentration).[1]

  • Stimulant: Phosphatidylserine (PS) liposomes (to induce assembly/stimulation).

Workflow:

  • Preparation: Prepare 2X this compound solutions in DMSO (range: 0–100 µM). Keep DMSO concentration constant (<1% final).

  • Incubation: Mix Dynamin (0.2 µM) with this compound in GTPase buffer. Incubate for 10 minutes at Room Temperature (RT).

    • Reasoning: Allows the inhibitor to bind the allosteric site before substrate addition.

  • Activation: Add GTP (final 250–500 µM) to initiate the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Readout: Measure absorbance at 650 nm after 20 minutes.

Protocol B: Cell-Based Transferrin Uptake Assay

This assay quantifies the functional blockade of Clathrin-Mediated Endocytosis (CME).

Workflow Visualization:

CellAssay Step1 Serum Starvation (30 min, 37°C) Step2 This compound Treatment (80 µM, 30 min) Step1->Step2 Step3 Ligand Addition (Tf-Alexa488, 4°C) Step2->Step3 Block Endocytosis Step4 Internalization (Shift to 37°C, 15 min) Step3->Step4 Allow Uptake Step5 Acid Wash (Remove Surface Ligand) Step4->Step5 Stop Reaction Step6 Fixation & Imaging Step5->Step6

Caption: Workflow for measuring Transferrin (Tf) uptake. The acid wash step is critical to distinguish internalized cargo from surface-bound ligand.

Step-by-Step Methodology:

  • Seeding: Plate HeLa or BSC-1 cells on glass coverslips.

  • Starvation: Wash cells with PBS and incubate in serum-free media for 30 min at 37°C.

    • Reasoning: Removes endogenous transferrin, synchronizing the uptake upon ligand addition.

  • Inhibitor Treatment: Treat cells with 80 µM this compound (in serum-free media) for 30 min at 37°C. Include a DMSO control.

    • Note: 80 µM is the standard effective dose for complete inhibition in cell culture due to serum binding and membrane permeability factors.

  • Ligand Binding: Cool cells to 4°C (on ice). Add 5 µg/mL Transferrin-Alexa488. Incubate for 30 min at 4°C.

    • Reasoning: At 4°C, ligand binds to the receptor but endocytosis is arrested, synchronizing the "start line."

  • Internalization Pulse: Move cells to 37°C for 15 minutes (in the continued presence of this compound).

  • Acid Wash (Crucial): Wash cells 2x with ice-cold Acid Wash Buffer (0.2 M Acetic acid, 0.5 M NaCl, pH 2.8).

    • Reasoning: Strips non-internalized Transferrin from the cell surface. Only protected (internalized) fluorescence remains.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) and image via confocal microscopy.

Troubleshooting & Optimization (Trustworthiness)

1. Solubility Issues:

  • This compound is hydrophobic. Always prepare fresh stock in high-quality DMSO.

  • Precipitation in culture media can occur at >100 µM. If crystals are visible under the microscope, the data is invalid.

2. Off-Target Effects:

  • Mitochondria: this compound inhibits Drp1, causing mitochondrial elongation. If your phenotype involves apoptosis or metabolism, control for this by using Drp1-specific siRNA or Mdivi-1 (though Mdivi-1 specificity is also debated).

  • Cholesterol: this compound can affect lipid raft organization independent of dynamin. Use Dynamin Triple Knockout (TKO) cells as a negative control if available.

3. Serum Interference:

  • Serum proteins (albumin) bind this compound, reducing its effective concentration. Always perform assays in serum-free or low-serum (0.5%) media.

References
  • Macia, E., et al. (2006).[1][2][4] "this compound, a cell-permeable inhibitor of dynamin."[2] Developmental Cell, 10(6), 839-850.

  • McCluskey, A., et al. (2013).[4] "Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis."[6][9] Traffic, 14(12), 1272-1289.

  • Kirchhausen, T., et al. (2008).[2] "this compound, a cell-permeable inhibitor of dynamin."[2] Methods in Enzymology, 438, 77-93.

  • Park, R.J., et al. (2013). "Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors."[4] Journal of Cell Science, 126(22), 5305-5312.

Sources

Technical Guide: Dynasore Inhibition of Synaptic Vesicle Recycling

[1][2][3]

Executive Summary

Dynasore is a cell-permeable, small-molecule inhibitor of dynamin GTPase activity.[1][2][3][4][5][6] It is widely utilized in neurobiology to dissect the mechanisms of synaptic vesicle (SV) recycling, specifically the fission of endocytic pits from the presynaptic membrane. By non-competitively inhibiting the GTPase domain of dynamin 1, 2, and Drp1, this compound arrests the synaptic vesicle cycle at the "pinching off" stage, preventing the regeneration of the releasable vesicle pool.

This guide provides a rigorous technical analysis of this compound’s application in SV recycling studies. It moves beyond basic definitions to cover specific experimental protocols (FM dyes, pHluorins), critical limitations (off-target effects), and data interpretation strategies for drug development and basic research.

Mechanistic Foundation

The Dynamin Checkpoint

Synaptic transmission relies on the fusion of vesicles (exocytosis) and their subsequent retrieval (endocytosis).[1][2][3][5][7][8] Dynamin is a large GTPase that assembles into helical rings around the neck of budding vesicles. Upon GTP hydrolysis, these rings constrict, severing the membrane neck and releasing the vesicle into the cytosol.

Mode of Inhibition

This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[4]

  • Target: Dynamin 1 (neuronal), Dynamin 2 (ubiquitous), and Drp1 (mitochondrial).[4]

  • Kinetics: Fast-acting (seconds to minutes) and reversible upon washout.

  • Structural Impact: It locks dynamin in a state that can assemble but cannot hydrolyze GTP effectively. In electron microscopy (EM), this manifests as an accumulation of clathrin-coated pits with fully formed "U" or "O" shaped invaginations that fail to detach from the plasma membrane.

Visualization of the Blockade

The following diagram illustrates the specific arrest point within the SV cycle.

SV_Cycle_this compoundcluster_arrestArrested StateRestingResting SV PoolExocytosisExocytosis(Ca2+ Influx)Resting->ExocytosisEndocytosis_StartClathrin CoatAssemblyExocytosis->Endocytosis_StartMembrane RetrievalInvaginationMembraneInvaginationEndocytosis_Start->InvaginationDynamin_RingDynamin RingAssemblyInvagination->Dynamin_RingFissionMembraneFissionDynamin_Ring->FissionNormal PathThis compound|| this compound BLOCK ||(GTPase Inhibition)Dynamin_Ring->this compoundUncoatingUncoating &RefillingFission->UncoatingUncoating->Resting

Caption: this compound arrests the cycle post-invagination, preventing fission and trapping vesicles at the plasma membrane.

Experimental Methodologies & Protocols

Optical Imaging with FM Dyes (FM1-43 / FM4-64)

FM dyes are styryl pyridinium lipophilic dyes that fluoresce only when bound to membranes. They are the gold standard for tracking vesicle turnover.

Protocol: this compound Inhibition of Uptake

  • Preparation: Cultured hippocampal neurons (DIV 14-21).

  • Pre-incubation: Perfuse Tyrode’s solution containing 80 µM this compound for 2–5 minutes. (Note: Use DMSO <0.5% as vehicle).[3]

  • Loading (Stimulation): Stimulate neurons (e.g., 300 APs @ 10 Hz) in the presence of FM1-43 (10 µM) + this compound (80 µM).

  • Washout: Wash rapidly with dye-free solution containing this compound (to maintain inhibition) or ADVASEP-7 (to quench surface fluorescence).

  • Imaging: Measure fluorescence intensity of boutons.

    • Result: In this compound-treated cells, fluorescence is significantly reduced compared to controls because the dye cannot be internalized into vesicles (fission block).

SynaptopHluorin (pHluorin) Assays

pHluorins are pH-sensitive GFP variants fused to vesicle proteins (e.g., VAMP2 or Synaptophysin).[3][5] They are quenched in the acidic vesicle lumen (pH 5.5) and fluoresce upon exocytosis (pH 7.4).

Protocol: Assessing Re-acidification Block

  • Baseline: Image resting fluorescence.[3]

  • Stimulation: Apply electrical field stimulation (e.g., 10 Hz for 30s).

  • Observation:

    • Control: Fluorescence rises (exocytosis) and then decays exponentially (endocytosis + re-acidification).[3]

    • This compound (80 µM): Fluorescence rises normally (exocytosis is unaffected initially) but fails to decay , forming a plateau. This indicates vesicles are stuck at the plasma membrane and cannot re-acidify.

Electrophysiology (Capacitance Measurements)

Membrane capacitance (


  • Experiment: Whole-cell patch clamp of the calyx of Held or chromaffin cells.

  • This compound Effect: Following a depolarizing pulse, the rapid decay of capacitance (representing fast endocytosis) is abolished or severely slowed, confirming the block of membrane retrieval.

Critical Analysis: Specificity & Off-Target Effects

Expert Insight: While this compound is a powerful tool, blind reliance on it can lead to artifacts. Recent studies using Dynamin Triple Knockout (TKO) cells have revealed significant off-target effects.

Comparative Effects Table
FeatureThis compound EffectSpecificity Concern
CME Inhibition Potent block (IC50 ~15 µM).High specificity for Dynamin 1/2.
Exocytosis No immediate effect on initial fusion.Prolonged exposure may deplete vesicle pool.[3][9]
Fluid Phase Endocytosis Inhibited.[3][4][8][10]Artifact: Inhibited even in TKO cells (actin-dependent).
Membrane Ruffling Inhibited.Artifact: Likely due to actin cytoskeleton disruption.
Spontaneous Release Increases sEPSC frequency.Artifact: Potential presynaptic effect independent of dynamin.[2][3]
The "Ultrafast Endocytosis" Nuance

A controversial area is "Ultrafast Endocytosis" (50-100ms timescale).

  • Standard View: this compound blocks this pathway.[1][3]

  • Nuanced View: Some studies suggest this compound traps the invaginations but does not prevent the formation of the initial endocytic pit structure. However, it reliably prevents the scission required to regenerate vesicles.

Experimental Workflow Diagram

The following workflow ensures rigorous validation when using this compound.

Experimental_WorkflowStartStart ExperimentPreIncPre-incubation(this compound 80µM, 2-5 min)Start->PreIncControlControl: DMSO OnlyStart->ControlStimStimulation(10Hz - 30s)PreInc->StimAssay_FMAssay: FM Dye UptakeStim->Assay_FMAssay_pHAssay: pHluorinStim->Assay_pHRes_FMResult: Reduced Fluorescence(Uptake Blocked)Assay_FM->Res_FMRes_pHResult: Sustained Plateau(Re-acidification Blocked)Assay_pH->Res_pHValidationValidation: Dyngo-4a orGenetic KnockdownRes_FM->ValidationConfirm SpecificityRes_pH->ValidationConfirm Specificity

Caption: Workflow for validating this compound effects using complementary optical assays.

Troubleshooting & Optimization

  • Solubility Issues: this compound is hydrophobic. Dissolve stock in DMSO (50 mM) and dilute into physiological saline immediately before use. Avoid serum-containing media during incubation as proteins can bind the drug.

    • Tip: If precipitation occurs, use Dyngo-4a , a more potent and soluble analog (IC50 ~5 µM).

  • Detergent Binding: Do not use Tween or Triton-X in your buffers if running in vitro GTPase assays; they bind this compound and reduce its potency drastically.

  • Washout Incompleteness: While theoretically reversible, complete washout can be slow in tissue slices due to lipophilicity. Allow at least 20-30 minutes of perfusion for recovery.

References

  • Macia, E., et al. (2006).[4][5][11] "this compound, a cell-permeable inhibitor of dynamin."[2][4][12] Developmental Cell.

  • Newton, A. J., et al. (2006).[5] "Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis."[1] PNAS.[3]

  • Park, R. J., et al. (2013). "Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors." Journal of Cell Science.

  • McCluskey, A., et al. (2013). "Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis." Traffic.

  • Watanabe, S., et al. (2013). "Ultrafast endocytosis at mouse hippocampal synapses." Nature.

  • Hofmann, M. E., & Andresen, M. C. (2017). "this compound blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents."[13] PLOS ONE.

The Selectivity of Dynasore for Dynamin GTPases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Selective Tool in Unraveling Cellular Trafficking

In the intricate world of cellular biology, the dynamin superfamily of large GTPases stands as a master regulator of membrane fission. These molecular machines are essential for a myriad of processes, most notably endocytosis, the mechanism by which cells internalize molecules. Given its central role, the ability to acutely and specifically inhibit dynamin function is a cornerstone of modern cell biology research. Dynasore, a cell-permeable small molecule, emerged from a screen of approximately 16,000 compounds as a potent inhibitor of dynamin.[1][2][3] It has since been widely adopted to dissect dynamin-dependent pathways.

This guide provides an in-depth technical overview of the selectivity of this compound for dynamin over other GTPase families. For researchers and drug development professionals, understanding the precise molecular interactions and potential off-target effects of such a tool is paramount for the integrity and interpretation of experimental findings. We will delve into the mechanism of action, the experimental validation of its selectivity, and the molecular basis that underpins its specificity, providing both field-proven insights and detailed protocols for independent verification.

Mechanism of Action: A Noncompetitive Grip on Dynamin's Engine

Dynamin harnesses the energy from GTP hydrolysis to constrict and sever the necks of budding vesicles.[4] this compound exerts its inhibitory effect by targeting the GTPase domain of dynamin.[1] However, unlike competitive inhibitors that vie for the same binding site as the natural substrate (GTP), this compound acts noncompetitively.[1][2][3] This means it binds to a site on the GTPase domain distinct from the GTP-binding pocket.

The consequence of this noncompetitive inhibition is a reduction in the catalytic rate (kcat) of GTP hydrolysis without affecting the enzyme's affinity for GTP (Km).[1] In essence, this compound throws a wrench in the molecular machinery of dynamin, slowing its enzymatic engine without preventing it from binding its fuel. This rapid and reversible inhibition effectively stalls the fission of vesicles, leading to an accumulation of clathrin-coated pits at the cell surface.[5]

Figure 1. Mechanism of this compound Inhibition. This compound acts on the GTPase domain of dynamin, noncompetitively inhibiting GTP hydrolysis and thereby blocking the final scission step of endocytosis.

The Question of Selectivity: Distinguishing Dynamin from its GTPase Cousins

The cellular proteome is replete with GTPases that regulate a vast array of processes, from signal transduction (e.g., Ras family) to cytoskeletal organization (e.g., Rho family) and intracellular trafficking (e.g., Rab family). A critical question for any researcher using this compound is whether its inhibitory action is confined to the dynamin family or if it promiscuously affects other GTPases, leading to a cascade of unintended cellular consequences.

The initial high-throughput screen that identified this compound provided the first line of evidence for its selectivity. The compound was found to interfere with the in vitro GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin-related protein 1 (Drp1), but not other small GTPases.[1][2][3][6] This initial finding was a strong indicator of this compound's specificity for the dynamin family.

Further studies have substantiated this claim. For instance, this compound has been shown to have no effect on the activity of Cdc42, a member of the Rho family of small GTPases.[1] This is a crucial piece of evidence, as it demonstrates that this compound does not broadly inhibit all GTP-binding proteins.

However, it is important to note that while this compound is selective for the dynamin family over other GTPase families, it does exhibit some off-target effects. These are primarily related to the modulation of cellular cholesterol levels and the organization of lipid rafts, which appear to be independent of its action on dynamin.[5][7] Researchers should be mindful of these potential confounding factors in their experimental design.

Experimental Validation of Selectivity: A Practical Guide

To rigorously assess the selectivity of this compound or any other potential dynamin inhibitor, a combination of in vitro biochemical assays and cell-based functional assays is essential. This dual approach provides a comprehensive picture of both the direct enzymatic inhibition and the downstream cellular consequences.

In Vitro GTPase Activity Assays: A Quantitative Approach

The most direct way to measure the effect of an inhibitor on GTPase activity is through in vitro assays using purified proteins. These assays allow for precise control over experimental conditions and provide quantitative data, such as the half-maximal inhibitory concentration (IC50).

The malachite green assay is a robust and cost-effective method for measuring the release of inorganic phosphate (Pi), a product of GTP hydrolysis. The principle is straightforward: in an acidic solution containing molybdate, Pi forms a complex with malachite green, resulting in a colored product that can be quantified spectrophotometrically.

Detailed Protocol for Malachite Green GTPase Assay:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.

    • GTP Stock Solution: 10 mM GTP in assay buffer. Store in aliquots at -20°C.

    • Malachite Green Reagent: Prepare by dissolving 1 mM malachite green, 50 mM ammonium molybdate, and 0.01% Tween-20 in 1 M HCl. Filter the solution before use.

    • Phosphate Standard: Prepare a standard curve using a known concentration of KH₂PO₄ (e.g., 0-50 µM).

  • Assay Procedure:

    • In a 96-well plate, add 25 µl of purified GTPase (e.g., dynamin, Ras, Rho, Rab) at a final concentration of 200-500 nM in assay buffer.

    • Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding GTP to a final concentration of 100-500 µM. The final reaction volume should be 50 µl.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 125 µl of the Malachite Green Reagent.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 620-660 nm using a plate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

For high-throughput screening or more sensitive measurements, fluorescence-based assays are often preferred. Fluorescence polarization (FP) is a particularly powerful technique for studying inhibitor binding and activity. In an FP-based GTPase assay, a fluorescently labeled GTP analog is used. When the GTPase hydrolyzes the GTP analog, the resulting fluorescent GDP has a different polarization signal, which can be measured in real-time.

Conceptual Workflow for a Fluorescence Polarization GTPase Assay:

  • Reagent Preparation:

    • Assay buffer similar to the malachite green assay.

    • Fluorescently labeled GTP analog (e.g., BODIPY-GTP).

    • Purified GTPases and test compounds.

  • Assay Procedure:

    • In a black, low-volume 96- or 384-well plate, add the purified GTPase and the test compound.

    • Initiate the reaction by adding the fluorescently labeled GTP analog.

    • Monitor the change in fluorescence polarization over time using a plate reader equipped with polarization filters.

  • Data Analysis:

    • The rate of change in polarization is proportional to the GTPase activity.

    • Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value.

Figure 2. Experimental workflow for determining the selectivity of this compound against a panel of GTPases.

Comparative Analysis of this compound's Potency

The true measure of selectivity lies in the direct comparison of a compound's inhibitory potency against its intended target versus other related proteins. For this compound, this means comparing its IC50 value for dynamin with those for other GTPases.

GTPase FamilyRepresentative MemberThis compound IC50Reference
Dynamin Dynamin 1/2~15 µM[1]
Drp1Inhibited at 80 µM[1]
Rho Cdc42No effect[1]
Ras Not explicitly tested in cited literatureN/A
Rab Not explicitly tested in cited literatureN/A

Table 1: Comparative Inhibitory Activity of this compound. This table summarizes the available data on the inhibitory concentration of this compound against members of the dynamin family and other GTPases. The lack of inhibition of Cdc42, a Rho family GTPase, at concentrations that potently inhibit dynamin, underscores the selectivity of this compound. The absence of comprehensive data for Ras and Rab families highlights an area for future investigation.

The Molecular Basis of Selectivity: A Structural Perspective

The selectivity of a small molecule inhibitor is ultimately determined by the unique structural and chemical features of its binding site on the target protein. While a co-crystal structure of this compound bound to the dynamin GTPase domain is not yet available, we can infer the basis of its selectivity from the existing structural data of dynamin and the principles of noncompetitive inhibition.

The GTPase domain of dynamin possesses a unique three-dimensional fold that distinguishes it from other GTPase families.[9] It is likely that this compound binds to a pocket on this domain that is not conserved in other GTPases like Ras, Rho, or Rab. This unique binding pocket would accommodate the specific chemical structure of this compound, leading to a high-affinity interaction that is not possible with other GTPases.

The noncompetitive nature of this compound's inhibition further supports this hypothesis. By binding to an allosteric site, this compound can induce a conformational change in the GTPase domain that impairs its catalytic activity without directly interfering with GTP binding. The architecture of this allosteric site is likely a key determinant of this compound's selectivity.

Figure 3. A logical diagram illustrating the molecular basis for this compound's selectivity. This compound is proposed to bind to a unique allosteric site on the dynamin GTPase domain that is not conserved in other GTPase families.

Conclusion and Best Practices for Researchers

This compound remains a valuable and widely used tool for the study of dynamin-dependent cellular processes. The available evidence strongly supports its selectivity for the dynamin family of GTPases over other major GTPase families. Its noncompetitive mechanism of action, targeting a likely unique allosteric site on the dynamin GTPase domain, provides a molecular basis for this specificity.

However, as with any chemical inhibitor, a rigorous and cautious approach is warranted. Researchers should:

  • Acknowledge and control for potential off-target effects, particularly those related to cholesterol and lipid raft organization.

  • Use the lowest effective concentration of this compound to minimize the risk of off-target effects.

  • Complement this compound studies with orthogonal approaches, such as genetic knockdown (siRNA/shRNA) or the expression of dominant-negative dynamin mutants, to validate key findings.

  • When possible, perform in vitro assays with a panel of GTPases to confirm the selectivity of new this compound analogs or other novel dynamin inhibitors.

By adhering to these best practices, researchers can confidently employ this compound as a powerful tool to continue to unravel the complex and vital roles of dynamin in cellular health and disease.

References

  • Preta, G., Cronin, J. G., & Sheldon, I. M. (2015). This compound - not just a dynamin inhibitor. Journal of Cell Science, 128(10), 1937-1941. [Link]

  • Preta, G., Lotti, V., Cronin, J. G., & Sheldon, I. M. (2015). The dynamin inhibitor this compound affects the actin cytoskeleton and inhibits phagocytosis in bovine uterine cells. Biology of Reproduction, 92(5), 114. [Link]

  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). This compound, a cell-permeable inhibitor of dynamin. Developmental Cell, 10(6), 839-850. [Link]

  • McCluskey, A., Daniel, J. A., Hadzic, G., Chau, N., Clayton, E. L., Mariana, A., ... & Robinson, P. J. (2013). Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 14(12), 1272-1289. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in Enzymology, 438, 77-93. [Link]

  • Kirchhausen, T. (2009). A binge of endocytosis. Nature Cell Biology, 11(7), 797-798. [Link]

  • Ferguson, S. M., & De Camilli, P. (2012). Dynamin, a membrane-remodelling GTPase. Nature Reviews Molecular Cell Biology, 13(2), 75-88. [Link]

  • Sun, Y., & Tien, P. (2012). From endocytosis to membrane fusion: Emerging roles of dynamin in virus entry. Virologica Sinica, 27(4), 203-209. [Link]

  • Galli, V., et al. (2017). Uncoupling of dynamin polymerization and GTPase activity revealed by the conformation-specific nanobody dynab. eLife, 6, e29963. [Link]

  • Blumer, J. B., & Lanier, S. M. (2014). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Methods in Molecular Biology, 1120, 109-122. [Link]

  • Niemann, H. H., Knetsch, M. L., Scherer, A., Manstein, D. J., & Kull, F. J. (2001). Crystal structure of a dynamin GTPase domain in both nucleotide-free and GDP-bound forms. The EMBO Journal, 20(21), 5813-5821. [Link]

  • EUbOPEN. (n.d.). Protocol for Malachite Green. [Link]

  • Chappie, J. S., Mears, J. A., Fang, S., Leonard, M., & Hinshaw, J. E. (2011). The crystal structure of dynamin. Nature, 477(7366), 551-555. [Link]

  • Grassart, A., et al. (2019). Cellular and structural insight into dynamin function during endocytic vesicle formation: a tale of 50 years of investigation. Biochemical Society Transactions, 47(5), 1305-1317. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • ResearchGate. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay?[Link]

  • Liu, Y. W., et al. (2011). Differential curvature sensing and generating activities of dynamin isoforms provide opportunities for tissue-specific regulation. Proceedings of the National Academy of Sciences, 108(34), E548-E556. [Link]

  • Faelber, K., et al. (2011). The crystal structure of dynamin. Nature, 477(7366), 556-560. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

Sources

Dynasore influence on actin cytoskeleton remodeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dynasore Influence on Actin Cytoskeleton Remodeling: Mechanisms, Artifacts, and Experimental Controls Content Type: In-Depth Technical Guide Audience: Researchers, Cell Biologists, and Drug Discovery Scientists

Executive Summary: The this compound Paradox

This compound is widely adopted as a small-molecule inhibitor of Dynamin 1 and 2 (Dyn1/2), primarily used to block clathrin-mediated endocytosis (CME). However, its utility is complicated by a critical, often overlooked pleiotropic effect: This compound potently destabilizes the actin cytoskeleton independent of its role in vesicle scission.

For researchers studying receptor trafficking, viral entry, or cell migration, this presents a major confounding variable. An observed reduction in cellular uptake may not be due to endocytic blockade alone, but rather the collapse of the cortical actin machinery required for membrane protrusion and invagination.

This guide dissects the mechanisms driving this compound-induced actin remodeling, distinguishes between on-target (Dynamin-mediated) and off-target effects, and provides validated protocols to control for these artifacts.

Mechanistic Deep Dive: How this compound Remodels Actin

This compound affects the cytoskeleton through three distinct pathways. Understanding these is crucial for interpreting experimental data.

A. Disruption of the Dynamin-Cortactin Axis (On-Target)

Dynamin is not solely a "pinchase" for vesicles; it is a regulator of actin polymerization.

  • Mechanism: Dynamin 2 binds Cortactin , an F-actin stabilizing protein, via its Proline-Rich Domain (PRD).[1] This interaction promotes actin assembly at podosomes and leading edges.

  • This compound Effect: By locking Dynamin in a semi-open, inactive state, this compound physically disrupts the Dynamin-Cortactin interface. This leads to the rapid disassembly of F-actin bundles, even in resting cells.

B. Rac1 Translocation and Inactivation (Off-Target)
  • Mechanism: The small GTPase Rac1 is essential for maintaining cortical actin and driving lamellipodia formation.

  • This compound Effect: this compound treatment triggers the translocation of active Rac1 away from the plasma membrane and cellular edges. This results in a "retraction phenotype" where lamellipodia collapse and cortical actin thickness decreases significantly within 30 minutes.

C. Cholesterol Depletion (Indirect)
  • Mechanism: this compound reduces the labile pool of plasma membrane cholesterol.[2]

  • This compound Effect: Cholesterol-rich lipid rafts serve as platforms for actin-signaling complexes (e.g., PIP2 signaling). Cholesterol loss destabilizes these domains, indirectly preventing actin polymerization required for membrane ruffling.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual impact of this compound on Endocytosis (Canonical) and Actin (Non-Canonical).

DynasoreMechanism cluster_Canonical Canonical Pathway (Endocytosis) cluster_NonCanonical Non-Canonical Pathway (Actin Remodeling) This compound This compound (80 µM) Dynamin Dynamin 1/2 GTPase Activity This compound->Dynamin Inhibits Cortactin Dynamin-Cortactin Interaction This compound->Cortactin Disrupts Rac1 Rac1 Membrane Localization This compound->Rac1 Mislocalizes Cholesterol Plasma Membrane Cholesterol Pool This compound->Cholesterol Depletes Fission Membrane Fission (Scission) Dynamin->Fission Required for Endocytosis Clathrin-Mediated Endocytosis Blocked Fission->Endocytosis ActinDestab F-Actin Destabilization (Lamellipodia Collapse) Cortactin->ActinDestab Loss of Stability Rac1->ActinDestab Loss of Protrusion Cholesterol->ActinDestab Raft Disruption

Figure 1: this compound exerts dual inhibitory effects. While blocking Dynamin GTPase activity prevents vesicle fission (left), it simultaneously disrupts Cortactin binding, Rac1 localization, and cholesterol pools, leading to actin collapse (right).

Comparative Analysis: Inhibitor Profiles

When studying endocytosis, selecting the right inhibitor is critical to avoid actin artifacts.

InhibitorTargetIC50 (GTPase)Actin Side EffectsRecommended Use
This compound Dyn1/Dyn2~15 µMHigh. Destabilizes stress fibers, lamellipodia, and podosomes.Acute endocytosis block only if actin integrity is not a readout.
Dyngo-4a Dyn1/Dyn2~2.5 µMModerate/Low. More potent, allowing lower dosing (30 µM), reducing off-target actin effects.Preferred over this compound for general endocytosis studies.
Pitstop 2 Clathrin~12 µMHigh. Known to inhibit global endocytosis and affect actin dynamics non-specifically.Use with extreme caution; requires inactive control (Pitstop 2-negative).
MiTMAB Dyn1/Dyn2~3 µMHigh. Surface active properties can cause cytotoxicity and membrane deformation.Limited utility in live-cell actin studies.

Validated Experimental Protocols

To validate whether your observed phenotype is due to endocytic inhibition or actin collapse, you must run the following controls.

Protocol A: Assessing Actin Integrity (Phalloidin Staining)

Use this to quantify the extent of cytoskeletal damage caused by this compound in your specific cell line.

  • Preparation: Seed cells (e.g., HeLa, U2OS) on fibronectin-coated coverslips. Allow 24h adhesion.

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: this compound (80 µM) in serum-free media.

    • Duration: Incubate for 30 minutes at 37°C. Note: Longer incubations (>1h) cause irreversible cell rounding.

  • Fixation:

    • Wash 1x with warm PBS.

    • Fix with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT. Do not use methanol, as it disrupts actin preservation.

  • Staining:

    • Permeabilize with 0.1% Triton X-100 (5 min).

    • Block with 1% BSA (30 min).

    • Stain with Phalloidin-Alexa Fluor 488 (1:400) for 45 min.

  • Analysis:

    • Image using Confocal Microscopy (Z-stack).

    • Quantification: Measure "Cortical Actin Thickness" and "Stress Fiber Density" using ImageJ/Fiji.

    • Pass Criteria: If this compound treated cells show >20% reduction in F-actin intensity compared to control, actin artifacts are present.

Protocol B: Rac1 Activation Assay (Pull-Down)

Use this to verify if this compound is suppressing Rac1 signaling in your system.

  • Lysis: Treat cells with this compound (80 µM, 30 min). Lyse rapidly in Magnesium-containing Lysis Buffer (MLB) on ice.

  • Pull-Down:

    • Incubate lysate with PAK-PBD agarose beads (binds specifically to Rac1-GTP, the active form).

    • Rotate for 1 hour at 4°C.

  • Wash & Elute: Wash beads 3x with MLB. Elute with 2x Laemmli Sample Buffer.

  • Western Blot:

    • Run SDS-PAGE.

    • Blot for Rac1 .

    • Normalization: Compare "Pull-down" band intensity to "Total Lysate" Rac1 input.

    • Result: this compound treatment typically reduces Rac1-GTP levels by 40–60%.

Experimental Workflow: The "Artifact Check"

Before publishing data relying on this compound, follow this decision tree to ensure scientific rigor.

ExperimentalWorkflow Start Start: this compound Treatment (Endocytosis Inhibition Study) CheckActin Step 1: Perform Phalloidin Staining (Protocol A) Start->CheckActin ActinIntact Actin Structure Intact? CheckActin->ActinIntact Proceed Proceed with Endocytosis Assay ActinIntact->Proceed No Artifact Alternative Step 2: Switch Inhibitor Try Dyngo-4a (30 µM) or siRNA ActinIntact->Alternative Artifact Detected Yes Yes No No (Disrupted) ReCheck Re-evaluate Actin Alternative->ReCheck

Figure 2: Validation workflow. Researchers must verify actin integrity before attributing phenotypes solely to endocytic blockade.

References

  • Yamada, H. et al. (2009).[3] this compound, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments.[3] Biochemical and Biophysical Research Communications.

  • Unsworth, A. et al. (2015). Inhibition of transcytosis by this compound results in a loss of cortical actin due to translocation of active Rac.[4] The FASEB Journal.

  • Ferguson, S.M. et al. (2009). Coordinated actions of actin and BAR proteins upstream of dynamin at endocytic clathrin-coated pits. Developmental Cell.

  • Park, R.J. et al. (2013). This compound inhibits the GTPase activity of dynamin 1 and 2 but not other dynamin-related proteins. Traffic.

  • Chua, J. et al. (2017). This compound - not just a dynamin inhibitor. Communicative & Integrative Biology.

Sources

Beyond the Pinch: Unveiling the Molecular Targets of Dynasore Beyond Dynamin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a decade, Dynasore has been the "chemical scalpel" of choice for cell biologists, widely used to arrest clathrin-mediated endocytosis (CME) by inhibiting the GTPase activity of Dynamin 1 and 2. However, the assumption that this compound is a "clean" inhibitor is a dangerous oversimplification in modern drug discovery and mechanistic research.

This technical guide dissects the non-canonical molecular targets of this compound—specifically its profound effects on mitochondrial bioenergetics, actin cytoskeletal dynamics, and lipid raft organization . We provide a rigorous experimental framework to distinguish between true dynamin-dependent phenotypes and off-target artifacts, ensuring the scientific integrity of your data.

The Dynamin Dogma vs. Molecular Reality

The canonical mechanism of this compound involves the non-competitive inhibition of the dynamin GTPase domain, preventing the "pinch-off" of clathrin-coated pits. While effective, the structural promiscuity of this compound allows it to interact with other GTPases and lipid structures.

The "Off-Target" Landscape

Researchers must recognize three distinct classes of this compound interactions:

  • Homologous Targets: Proteins structurally similar to Dynamin (e.g., Drp1).[1][2]

  • Pleiotropic Effects: Direct chemical interference with membrane lipids and metabolic enzymes.

  • Downstream Signaling: Activation of stress pathways (ROS/Rac1) independent of endocytosis.

Deep Dive: Key Molecular Targets Beyond Dynamin

A. The Mitochondrial Nexus: Drp1 and Bioenergetics

This compound is not restricted to the plasma membrane; it permeates the cell and impacts mitochondrial dynamics and function.

  • Target: Drp1 (Dynamin-related protein 1)

    • Mechanism: Drp1 is a cytosolic GTPase recruited to mitochondria to drive fission. This compound inhibits Drp1 GTPase activity (

      
      ), arresting mitochondrial fission.
      
    • Consequence: Promotes mitochondrial hyper-fusion (elongation). While sometimes cytoprotective against ischemia, this confounds studies on apoptosis and mitophagy.

  • Target: Oxidative Phosphorylation (OXPHOS) Machinery

    • Mechanism: Independent of Drp1, this compound depresses mitochondrial respiration rates and can deplete cellular ATP levels.

    • Consequence: Metabolic stress signals (AMPK activation) may be triggered, mimicking starvation responses unrelated to endocytic blockade.

B. The Lipid/Actin Axis: Cholesterol and Cytoskeleton

This compound acts as a membrane destabilizer, affecting processes that rely on membrane fluidity and composition.

  • Target: Lipid Rafts & Cholesterol [3][4][5][6]

    • Mechanism: this compound reduces the labile pool of plasma membrane cholesterol and disperses lipid rafts.[3][5][6] It also inhibits V-ATPase, causing cholesterol retention in endosomes.[3]

    • Consequence: Disruption of raft-dependent signaling (e.g., TLR4, EGFR) and viral entry mechanisms that are dynamin-independent but cholesterol-dependent.

  • Target: Actin & Rac1

    • Mechanism: this compound triggers the activation of the small GTPase Rac1 , leading to ROS production and actin remodeling.

    • Consequence: This can inhibit macropinocytosis (an actin-driven process) even in the absence of dynamin involvement, leading to false positives in uptake assays.

Visualization: The this compound Interaction Network

The following diagram maps the canonical vs. non-canonical pathways affected by this compound.

Dynasore_Targets cluster_Canonical Canonical Target cluster_Mitochondria Mitochondrial Off-Targets cluster_LipidActin Lipid & Actin Off-Targets This compound This compound Dynamin Dynamin 1/2 (GTPase Domain) This compound->Dynamin Inhibits Drp1 Drp1 (Fission GTPase) This compound->Drp1 Inhibits (Homology) OXPHOS Mitochondrial Respiration This compound->OXPHOS Depresses Cholesterol Lipid Raft Integrity This compound->Cholesterol Disperses Rac1 Rac1 GTPase This compound->Rac1 Activates Endocytosis Clathrin-Mediated Endocytosis Arrest Dynamin->Endocytosis Blocks Fission Mitochondrial Hyper-fusion Drp1->Fission Prevents ATP ATP Depletion OXPHOS->ATP Reduces Signaling Raft-Dependent Signaling (TLR4) Cholesterol->Signaling Disrupts Actin Actin Remodeling Rac1->Actin Modulates

Caption: Network of this compound interactions showing canonical inhibition of Dynamin versus off-target modulation of mitochondrial dynamics, lipid rafts, and actin signaling.

Experimental Framework for Validation

To claim a biological effect is strictly "dynamin-dependent," you must employ a triangulation strategy. Relying solely on this compound is no longer acceptable for high-impact publications.

Validation Workflow
StepMethodPurposeInterpretation
1 Genetic Knockdown (siRNA/shRNA) Target Dynamin 2 specifically.If KD mimics this compound → Dynamin-dependent . If KD has no effect but this compound does → Off-target .
2 Alternative Inhibitors (Dyngo-4a) Use a more potent, specific analog.Dyngo-4a has higher specificity for Dynamin. If Dyngo-4a fails to replicate this compound, suspect off-targets.
3 Cholesterol Rescue Add exogenous cholesterol / MβCD comparison.Test if the effect is due to lipid raft dispersion rather than protein inhibition.
4 Mitochondrial Profiling Seahorse Assay / ATP quantification.Rule out bioenergetic collapse as the cause of the phenotype.

Detailed Protocols

Protocol A: Distinguishing Lipid Raft vs. Dynamin Effects

Use this to verify if viral entry or receptor signaling is blocked by dynamin inhibition or raft dispersion.

  • Preparation: Seed HeLa or target cells in 24-well plates.

  • Treatment Groups:

    • Control (DMSO 0.1%)

    • This compound (

      
      , 30 min pre-incubation)[7]
      
    • Dyngo-4a (

      
      , 30 min pre-incubation) – High specificity control.
      
    • Methyl-β-cyclodextrin (MβCD) (5-10 mM) – Lipid raft disruption control.

  • Assay: Perform ligand uptake (e.g., Transferrin-488 for CME, CTB-555 for rafts) or viral infection assay.

  • Analysis:

    • If This compound AND MβCD block the effect, but Dyngo-4a does not (or is weak), the mechanism is likely Lipid Raft mediated , not Dynamin.

    • If This compound AND Dyngo-4a block the effect, but MβCD does not, it is Dynamin-dependent .

Protocol B: Monitoring Mitochondrial Off-Targets (Seahorse Assay)

Use this to ensure your "endocytosis block" isn't actually "metabolic starvation."

  • Setup: Seed cells (20,000/well) in XF96 cell culture microplates.

  • Equilibration: Wash cells into unbuffered assay medium (pH 7.4) supplemented with glucose, pyruvate, and glutamine.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection: Inject this compound to reach final concentration (

    
    ).
    
  • Observation: Monitor OCR for 30–60 minutes.

    • Result: A sharp, immediate drop in OCR indicates direct electron transport chain interference. A gradual decline suggests secondary effects.

    • Control: Compare with Oligomycin (ATP synthase inhibitor) to gauge severity of respiration block.

Quantitative Data Summary

The following table contrasts the potency of this compound against its targets. Note the proximity of IC50 values, highlighting the narrow therapeutic window.

Molecular TargetEffect TypeIC50 / Effective Conc.Mechanism
Dynamin 1/2 Canonical~15 µM (in vitro) / 80 µM (cell)GTPase Inhibition
Drp1 Homologous~15-20 µMGTPase Inhibition
Mitochondrial Respiration Off-Target> 10 µMComplex Inhibition / Uncoupling
Lipid Raft Dispersion Off-Target~80 µMCholesterol displacement
V-ATPase Off-Target~80 µMProton pump inhibition

References

  • Preta, G., et al. (2015). this compound - not just a dynamin inhibitor. Cell Communication and Signaling.[7][8] Link

  • Macia, E., et al. (2006). this compound, a cell-permeable inhibitor of dynamin.[1] Nature. Link

  • Park, S.W., et al. (2013). this compound Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart. PLOS ONE. Link

  • Basu, A., et al. (2016). this compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation. British Journal of Pharmacology. Link

  • McCluskey, A., et al. (2013). Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis.[6] Traffic.[3][6] Link

Sources

Methodological & Application

Dynasore stock solution preparation in DMSO and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Dynasore Preparation, Storage, and Cellular Application

Abstract

This compound is a cell-permeable, small-molecule inhibitor of dynamin GTPase activity, widely used to study clathrin-mediated endocytosis (CME).[1][2][3][4][5][6][7] While a powerful tool, its utility is frequently compromised by improper stock preparation, hygroscopic degradation, and precipitation in serum-containing media. This guide provides a standardized protocol for preparing high-stability stock solutions in DMSO, optimal storage conditions to prevent hydrolysis, and a validated workflow for cellular treatments that circumvents serum-binding inactivation.

Mechanistic Context

This compound acts as a non-competitive inhibitor of the GTPase activity of Dynamin 1, Dynamin 2, and the mitochondrial dynamin Drp1.[3][5][6] It does not interfere with GTP binding but blocks the catalytic step of GTP hydrolysis. This inhibition prevents the conformational changes necessary for the "pinching off" (scission) of clathrin-coated pits from the plasma membrane, arresting them in "U" or "O" shaped intermediates.

Figure 1: Mechanism of Dynamin Inhibition The following diagram illustrates the specific interference point of this compound within the vesicular scission cycle.

DynaminMechanism GTP_Bind GTP Binding (Dynamin Assembly) Constriction Neck Constriction (Coated Pit) GTP_Bind->Constriction Hydrolysis GTP Hydrolysis (Catalytic Step) Constriction->Hydrolysis Scission Membrane Scission (Vesicle Release) Hydrolysis->Scission Required for Conformational Snap This compound This compound (Inhibitor) This compound->Hydrolysis Blocks Catalytic Activity

Caption: this compound inhibits the GTP hydrolysis step, arresting the endocytic pit before scission occurs.[8]

Physicochemical Properties & Solubility Profile

This compound is hydrophobic and practically insoluble in water. Attempts to dissolve it directly in aqueous buffers (PBS, media) will result in immediate precipitation.

Table 1: Key Chemical Data

ParameterSpecificationNotes
Chemical Name This compound (often supplied as Hydrate)Check label for specific hydration state.
Molecular Weight ~322.31 g/mol (Anhydrous)Critical: If using this compound Hydrate, MW may be higher. Use the MW on your vial for calc.
Solubility (DMSO) ~30 - 50 mg/mL (approx. 100-150 mM)Recommended stock concentration is 50 mM .
Solubility (Ethanol) ~1 mg/mLNot recommended for biological stock due to low solubility limit.
Solubility (Water) InsolubleDo not use for stock preparation.
Appearance Off-white to pale yellow solidDark yellow/brown indicates oxidation.

Protocol: Stock Solution Preparation (50 mM)

Objective: Prepare a 50 mM stock solution in anhydrous DMSO. Safety: Wear gloves, lab coat, and eye protection. This compound is an irritant.

Reagents Required:
  • This compound Hydrate (solid).[1][6][9]

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade: Cell Culture Tested, ≥99.9%).

  • Desiccator.[1]

  • Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Procedure:
  • Calculate Mass/Volume:

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock using anhydrous this compound (MW 322.31):

      
      
      
    • Note: If using a hydrate (e.g., MW 340.3), adjust the mass accordingly.

  • Weighing:

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Pro-Tip: Minimize exposure to ambient humidity; the powder is hygroscopic.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and pale yellow. If particles persist, warm the tube to 37°C for 2–5 minutes and vortex again.

  • Aliquoting (Critical Step):

    • Do not store the bulk stock in one tube. Repeated freeze-thaw cycles cause precipitation and loss of potency.

    • Aliquot into small volumes (e.g., 20–50 µL) in light-protective (amber) tubes.

Storage Conditions & Stability

Improper storage is the leading cause of experimental failure with this compound.

StateTemperatureConditionsStability
Solid Powder -20°CDesiccated, Dark2–4 Years
DMSO Stock -20°C or -80°CSealed, Dark, Desiccated1–3 Months

Critical Handling Rule: Before opening a frozen DMSO stock aliquot, allow it to equilibrate to room temperature (approx. 15 mins) while sealed. Opening a cold tube introduces atmospheric moisture, which causes the this compound to crash out of the DMSO solution immediately.

Biological Application: The "Serum Trap"

The Problem: this compound binds non-specifically to serum proteins (Albumin/FBS) and precipitates rapidly in high-serum media, reducing its effective concentration and causing cellular toxicity via aggregate formation.

The Solution: Perform this compound treatments in serum-free media or media supplemented with low-protein alternatives (e.g., 0.2% BSA or NuSerum), but only after validation.

Figure 2: Validated Cellular Treatment Workflow

DynasoreWorkflow cluster_prep Preparation cluster_cell Cell Treatment Stock Thaw DMSO Stock (Equilibrate to RT) Dilution Dilute in SERUM-FREE Media (Target: 80 µM) Stock->Dilution Check Check for Precipitate (Must be clear) Dilution->Check Check->Dilution Cloudy (Remake) Wash Wash Cells 2x (Serum-Free Media/PBS) Check->Wash Clear Incubate Apply this compound Media (30 min @ 37°C) Wash->Incubate Assay Perform Endocytosis Assay (e.g., Transferrin Uptake) Incubate->Assay

Caption: Workflow emphasizes serum-free dilution to prevent precipitation.

Standard Treatment Protocol:
  • Wash: Rinse cells 2× with warm, serum-free media (e.g., DMEM or HBSS) to remove residual FBS.

  • Dilution: Dilute the DMSO stock into warm serum-free media to the working concentration (typically 80 µM ).

    • Note: The final DMSO concentration should be <0.5% to avoid solvent toxicity.[6]

  • Incubation: Apply to cells. This compound is fast-acting; inhibition typically occurs within 1–2 minutes. Pre-incubation of 30 minutes is standard to ensure complete block before adding a cargo (e.g., Transferrin).

  • Reversibility: To reverse the effect, wash cells 3× with complete media (containing serum). The serum helps "strip" the this compound from the cells.

References

  • Macia, E., et al. (2006). "this compound, a Cell-Permeable Inhibitor of Dynamin."[1][4][5][6] Developmental Cell, 10(6), 839–850.[4][5]

  • Kirchhausen, T., et al. (2008). "Clathrin-mediated endocytosis: Molecules, mechanisms, and diseases." Nature Reviews Molecular Cell Biology, 9, 729–737.

  • Preta, G., et al. (2015). "Inhibition of dynamin II with this compound impairs cholesterol trafficking and cytokinesis." Cell Cycle, 14(19), 3023-3032.

  • Sigma-Aldrich (Merck). "this compound Hydrate Product Information & Solubility Data."

  • Abcam. "this compound (ab120192) Datasheet and Storage Guidelines."

Sources

Time-course experiments for Dynasore inhibition of transferrin uptake

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Clathrin-Mediated Endocytosis via Dynasore Inhibition

Abstract & Mechanistic Rationale

Clathrin-mediated endocytosis (CME) is the primary portal for nutrient uptake and receptor downregulation in eukaryotic cells.[1] The GTPase Dynamin is the critical mechanochemical enzyme responsible for the fission of clathrin-coated pits (CCPs) from the plasma membrane.[1][2][3]

This compound is a cell-permeable, small-molecule inhibitor that non-competitively inhibits the GTPase activity of Dynamin 1, Dynamin 2, and Drp1.[3][4][5] By blocking GTP hydrolysis, this compound arrests the endocytic machinery at the "hemifusion" state—where the vesicle neck is constricted but not severed.

This guide details a robust, time-resolved immunofluorescence assay to quantify this inhibition using Transferrin (Tf) as the cargo reporter. Unlike static endpoint assays, a time-course approach reveals the kinetics of internalization and distinguishes between delayed uptake and total blockade.

Mechanistic Pathway (Visualization)

Figure 1: this compound arrests the fission of clathrin-coated pits by inhibiting Dynamin GTPase activity.[1][2][3][4][5]

DynaminBlock Ligand Transferrin (Ligand) Receptor Tf Receptor (TfR) Ligand->Receptor Binding CCP Clathrin-Coated Pit Formation Receptor->CCP Recruitment Dynamin Dynamin Ring Assembly CCP->Dynamin Invagination GTP GTP Hydrolysis Dynamin->GTP Constriction Fission Vesicle Fission (Internalization) GTP->Fission Scission This compound This compound (Inhibitor) This compound->GTP BLOCKS (Arrest at U-shape)

Critical Experimental Parameters (The "Why" Behind the Steps)

To ensure data integrity, three specific variables must be controlled. Failure to address these leads to artifacts often mistaken for biological variance.

A. The Serum Trap (Critical)

This compound binds non-specifically to serum albumin, which drastically reduces its effective concentration.

  • Rule: All this compound incubations must occur in Serum-Free Media (SFM) or media supplemented with <0.1% BSA.

  • Impact: Using 10% FBS requires scaling the this compound dose to >300 µM, which induces massive cytotoxicity.

B. The Acid Wash (Signal-to-Noise)

In uptake assays, fluorescence signal comes from two sources:

  • Internalized Cargo: (Protected inside endosomes).

  • Surface-Bound Cargo: (Stuck to the receptor but not internalized).

  • Requirement: You must strip the surface-bound Transferrin using a low-pH "Acid Wash" before fixation. This ensures that any remaining signal represents true endocytosis.

C. Solvent Effects

This compound is highly hydrophobic.

  • Solubility: Dissolve in DMSO to 100 mM stock.

  • Working Solution: The final DMSO concentration in the culture dish should not exceed 0.5% to avoid membrane permeabilization artifacts.

Detailed Protocol: Time-Course Inhibition

Reagents Required[2][4][5][6][7][8][9][10][11]
  • Cell Line: HeLa, COS-7, or BSC-1 (Adherent cells plated on coverslips).

  • Inhibitor: this compound Hydrate (Stock: 80 mM in DMSO).

  • Cargo: Transferrin conjugates (Alexa Fluor 488 or 568).[3]

  • Acid Wash Buffer: 0.2 M Glycine, 0.15 M NaCl, pH 2.5 (Adjust pH with HCl).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Methodology

1. Cell Preparation & Starvation

  • Seed cells on sterile glass coverslips 24 hours prior. Target 60-70% confluency.

  • Starvation: Wash cells 2x with warm PBS. Incubate in Serum-Free Media (SFM) for 1 hour at 37°C. This synchronizes the Transferrin Receptor (TfR) at the cell surface and removes competing endogenous transferrin.

2. Inhibitor Pre-Incubation

  • Prepare 80 µM this compound in warm SFM.

  • Prepare a Vehicle Control (0.1% DMSO in SFM).

  • Replace starvation media with the this compound or Vehicle solution.[4]

  • Incubate for 30 minutes at 37°C .

    • Note: 30 minutes is sufficient for Dynamin inhibition. Longer incubations (>60 mins) risk cytotoxicity.

3. Ligand Pulse (The Time Course)

  • Add fluorescent Transferrin (25 µg/mL final concentration) directly to the media containing this compound/Vehicle.

  • Incubate at 37°C for the following time points:

    • t = 0 min (Add and immediately wash)

    • t = 5 min (Early Endosome)

    • t = 15 min (Recycling Endosome)

    • t = 30 min (Accumulation)

4. Termination & Acid Wash (Crucial Step)

  • At each time point, place the plate immediately on ice to freeze membrane trafficking.

  • Aspirate media and wash 2x with ice-cold PBS.

  • Acid Strip: Add ice-cold Acid Wash Buffer (pH 2.5) for 2 minutes.

    • Mechanism:[1][6][7][8] The low pH dissociates surface-bound Tf from the receptor.

  • Aspirate and wash 3x with ice-cold PBS to neutralize.

5. Fixation

  • Fix with 4% PFA for 15 minutes at Room Temperature.

  • Counterstain nuclei (DAPI) and mount coverslips.

Experimental Workflow Diagram

Figure 2: Timeline of the pulse-chase experiment emphasizing the critical acid wash step.

Workflow cluster_time Time Course (Stop on Ice) Start Start: Adherent Cells (60% Confluence) Starve Serum Starvation (1 hr, 37°C, SFM) Start->Starve Treat Pre-Incubation This compound (80µM) vs DMSO (30 min, 37°C) Starve->Treat Pulse Ligand Pulse Add Tf-Alexa488 (Keep this compound present) Treat->Pulse T5 5 min Pulse->T5 T15 15 min Pulse->T15 T30 30 min Pulse->T30 AcidWash ACID WASH (pH 2.5) Strips Surface Ligand (2 min, 4°C) T5->AcidWash T15->AcidWash T30->AcidWash Fix Fixation & Imaging (Quantify Internal Puncta) AcidWash->Fix

Data Analysis & Interpretation

Quantitative image analysis is required to validate the inhibition. Do not rely on visual estimation.

Table 1: Expected Results & Quantification Metrics

MetricVehicle Control (DMSO)This compound Treated (80 µM)Biological Interpretation
Puncta Count High (>100 per cell)Very Low (<10 per cell)Blockage of vesicle scission prevents puncta formation.
Puncta Location Perinuclear (Recycling Endosome)Plasma Membrane (Diffuse)Cargo is arrested at the membrane; cannot traffic to perinuclear region.
Total Intensity High (Accumulated uptake)Low (Background only)Without internalization, acid wash removes 95% of the signal.
Cell Morphology Normal SpreadingPotential RoundingThis compound affects actin; slight rounding is normal but detachment indicates toxicity.
Validation Check (Self-Correction)
  • The "Halo" Effect: If you see bright rings around the cell periphery in this compound-treated cells, your Acid Wash was insufficient . The this compound worked (trapped ligand at surface), but you failed to strip it. Increase Acid Wash time to 3 minutes.

  • Nuclear Staining: If DAPI staining is fragmented, the cells are undergoing apoptosis. Reduce this compound concentration to 60 µM or reduce incubation time.

References

  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin."[3][5] Nature Chemical Biology, 2(6), 315-318.

  • Kirchhausen, T., et al. (2008). "Clathrin-mediated endocytosis and this compound."[5] Methods in Enzymology, 438, 1-10.

  • Preta, G., et al. (2015). "this compound - not just a dynamin inhibitor." Cell Communication and Signaling, 13, 24.

  • Ceresa, B. P. (2006). "Regulation of EGFR Endocytosis by Dynamin." Journal of Cell Science.

Sources

Application Note: High-Fidelity Blockade of GPCR Internalization Using Dynasore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

G-Protein Coupled Receptors (GPCRs) undergo rapid desensitization and internalization upon agonist stimulation, predominantly via Clathrin-Mediated Endocytosis (CME). While genetic knockdown (siRNA/CRISPR) of Dynamin is highly specific, it is slow and prone to compensatory mechanisms. Dynasore , a cell-permeable small molecule inhibitor of Dynamin 1 and 2 GTPase activity, offers a rapid, reversible, and temporal method to arrest GPCRs at the plasma membrane.

This guide provides a field-validated protocol for using this compound to block GPCR internalization. It addresses the critical "failure modes" often omitted in standard literature—specifically serum interference and solvent precipitation—to ensure high-reproducibility data.

Mechanism of Action: The Scission Blockade

This compound acts by non-competitively inhibiting the GTPase activity of Dynamin.[1] During CME, Dynamin self-assembles into a helical collar around the neck of a nascent clathrin-coated pit (CCP). GTP hydrolysis constricts this collar, catalyzing membrane fission (scission).

The this compound Effect: By locking Dynamin in a hemi-fission state, this compound prevents the "pinch-off" event. GPCRs remain trapped in fully formed, "U" or "O" shaped coated pits at the plasma membrane, unable to traffic to early endosomes.

Visualization: The Endocytic Blockade

The following diagram illustrates the precise step where this compound arrests the GPCR trafficking pathway.

GPCR_Internalization_Blockade GPCR_Active Activated GPCR (Ligand Bound) Clathrin_Assembly Clathrin Coat Assembly GPCR_Active->Clathrin_Assembly Invagination Membrane Invagination Clathrin_Assembly->Invagination Dynamin_Recruit Dynamin Collar Formation Invagination->Dynamin_Recruit Scission Vesicle Scission (GTP Hydrolysis) Dynamin_Recruit->Scission Normal Path Endosome Early Endosome (Internalized) Scission->Endosome This compound This compound (GTPase Inhibition) This compound->Scission BLOCKS

Figure 1: this compound arrests the endocytic cycle at the vesicle scission stage by inhibiting Dynamin GTPase activity, trapping GPCRs in clathrin-coated pits.[1][2][3][4][5]

Critical Experimental Considerations (The "Experience" Pillar)

Before beginning, researchers must account for three critical chemical and biological constraints. Failure to adhere to these will result in false negatives.

A. The Serum Trap (Crucial)

This compound binds non-specifically to serum proteins (Albumin/FBS), which drastically reduces its effective concentration.

  • Rule: You MUST perform the inhibition step in serum-free media (e.g., DMEM/BSA-free) or low-protein substitutes.

  • Impact: Presence of 10% FBS can shift the IC50 by orders of magnitude, rendering the standard 80 µM dose ineffective.

B. Solubility & Precipitation

This compound is highly hydrophobic.

  • Stock: Dissolve in DMSO.

  • Working Solution: When diluting into aqueous media, this compound can precipitate if not mixed immediately.

  • Stability: Do not store working solutions. Prepare fresh immediately before addition to cells.

C. Off-Target Effects

While this compound is a gold standard, be aware of its limitations for rigorous data interpretation:

  • Lipid Rafts: Can affect plasma membrane cholesterol organization.[5]

  • Actin: May affect actin remodeling independent of Dynamin.

  • Recommendation: Always use a second method (e.g., siRNA or dominant-negative Dynamin K44A) to validate key findings.

Detailed Protocol: this compound Inhibition Assay

Objective: Prevent agonist-induced internalization of a target GPCR (e.g., β2-Adrenergic Receptor) to assess surface retention.

Reagents
  • This compound Hydrate: Stock 80 mM in DMSO (Store at -20°C, protected from light).

  • Wash Buffer: PBS (Ice cold).

  • Assay Buffer: Serum-Free Media (e.g., DMEM) + 0.1% BSA (Optional, only if carrier needed, but keep protein low).

  • Control Inhibitor: Pitstop 2 (Clathrin inhibitor) or Sucrose (Hypertonic shock).

  • Positive Control Cargo: Transferrin-Alexa Fluor (Constitutive CME marker).

Step-by-Step Workflow
Step 1: Cell Preparation
  • Seed cells (e.g., HEK293, HeLa) on coverslips or poly-L-lysine coated plates.

  • Grow to 70-80% confluency. Over-confluency can alter endocytic rates.

Step 2: Serum Starvation & Washing (Critical)
  • Aspirate growth media completely.

  • Wash cells 2x with warm PBS to remove residual serum proteins.

  • Add warm Serum-Free Media and incubate for 1-2 hours to starve cells and synchronize receptors.

Step 3: this compound Pre-treatment
  • Prepare 80 µM this compound working solution in pre-warmed Serum-Free Media.

    • Calculation: 1 µL of 80 mM Stock per 1 mL of Media.

    • Technique: Vortex the media immediately upon adding the DMSO stock to prevent crystal formation.

  • Replace starvation media with this compound media.

  • Incubate for 30 minutes at 37°C.

    • Note: Do not exceed 60 minutes if possible, as cytotoxicity increases over time.

Step 4: Agonist Stimulation
  • Add GPCR Agonist (e.g., Isoproterenol) directly to the this compound-containing media.

    • Do not wash out this compound. The inhibitor must be present during stimulation.

  • Incubate for the desired timepoint (typically 15–30 mins for rapid internalizers).

Step 5: Termination & Analysis
  • Rapidly cool cells by placing the plate on ice and washing 3x with Ice-Cold PBS. (This stops all membrane trafficking).

  • Proceed to downstream analysis:

    • Immunofluorescence: Fix with 4% PFA. Surface receptors will remain sharp and membrane-bound in this compound-treated cells, vs. punctate intracellular dots in controls.

    • Surface Biotinylation: Biotinylate surface proteins, lyse, and pull down. This compound samples should show higher surface protein bands on Western Blot.

Experimental Workflow Diagram

Experimental_Protocol Start Start: 70% Confluent Cells Wash CRITICAL STEP: Wash 2x PBS (Remove Serum) Start->Wash PreTreat Pre-treatment: 80 µM this compound (Serum-Free Media, 30 min) Wash->PreTreat Stimulate Agonist Stimulation (this compound maintained) PreTreat->Stimulate Stop Stop Reaction: Ice-Cold PBS Wash Stimulate->Stop Analyze Analysis: IF / Biotinylation / Flow Cytometry Stop->Analyze

Figure 2: Step-by-step timeline for this compound inhibition assays.[1][4] Note the critical serum removal step.

Data Interpretation & Comparison

When selecting an inhibitor, it is vital to understand how this compound compares to other blockade methods.

FeatureThis compoundHypertonic SucrosesiRNA (Dynamin)Pitstop 2
Target Dynamin 1/2 GTPaseClathrin LatticeDynamin Protein LevelsClathrin TD Domain
Speed Rapid (Seconds)RapidSlow (Days)Rapid
Reversibility Yes (Washout) YesNoYes
Specificity Moderate (Off-targets exist)Low (General stress)HighModerate
Toxicity Low (Short term)High (Cell shrinkage)LowLow
Primary Use Acute temporal studiesBroad validationGenetic confirmationClathrin specific

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No inhibition observed Serum interferenceEnsure media is 100% serum-free during incubation.
No inhibition observed This compound precipitationVortex media immediately upon adding DMSO stock. Do not use old working solutions.
High Cell Death Incubation too longLimit exposure to <60 mins.
High Cell Death DMSO toxicityEnsure final DMSO concentration is <0.5%.
Inhibition in "Control" DMSO effectAlways include a Vehicle Control (DMSO only) sample.

References

  • Macia, E., et al. (2006). this compound, a Cell-Permeable Inhibitor of Dynamin.[1][3][4][6][7][8] Developmental Cell, 10(6), 839–850.[4][6][8]

  • Kirchhausen, T., et al. (2014). Molecular mechanisms of clathrin-mediated endocytosis. Nature Reviews Molecular Cell Biology, 15, 311–326.

  • Preta, G., et al. (2015). this compound - not just a dynamin inhibitor. Cell Communication and Signaling, 13, 24.

  • Park, R.J., et al. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors.[5] Journal of Cell Science, 126, 5305-5312.[5]

Sources

Precision Inhibition of Viral Entry: Dynasore Pretreatment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dynasore Pretreatment Protocols for Viral Infection Assays Audience: Researchers, Scientists, and Drug Development Professionals Format: Detailed Application Note & Protocol Guide

Abstract

Understanding the precise mechanism of viral entry is the cornerstone of antiviral therapeutic development. This compound is a cell-permeable, small-molecule inhibitor of dynamin GTPase activity, widely utilized to dissect clathrin-mediated endocytosis (CME) and caveolae-dependent viral entry. Unlike genetic knockdowns, which can induce compensatory mechanisms, this compound offers rapid, reversible, and temporal control over endocytic pathways. This guide provides a rigorous, field-validated protocol for using this compound in viral infection assays, specifically addressing the critical parameters of serum interference, solvent toxicity, and temporal resolution.

Part 1: Strategic Experimental Planning

Mechanism of Action

This compound acts as a non-competitive inhibitor of the GTPase activity of Dynamin 1, Dynamin 2, and Drp1.

  • Physiological Effect: It arrests the formation of clathrin-coated vesicles (CCVs) and caveolae by blocking the "pinching off" (scission) of the vesicle from the plasma membrane.

  • Visual Consequence: Electron microscopy of this compound-treated cells reveals "U-shaped" or "O-shaped" pits that are fully formed but tethered to the membrane.

  • Viral Relevance: Many enveloped viruses (e.g., Influenza A, VSV, Dengue, Ebola) utilize CME. This compound effectively traps these virions at the cell surface or in hemifused vesicles, preventing capsid release into the cytoplasm.

Critical Parameters (The "Why" Behind the Protocol)

A. The Serum Interference Trap (Crucial) this compound is highly lipophilic and binds non-specifically to serum proteins, particularly albumin (BSA/FBS).

  • Failure Mode: Presence of 10% FBS can reduce this compound potency by >90%.

  • Solution: All this compound pretreatment and infection steps must be performed in serum-free media (SFM) or media supplemented with minimal protein (e.g., 0.1% BSA) only if strictly necessary for cell health.

B. Concentration & Solubility

  • Solubility: this compound is insoluble in water.[1] It must be dissolved in DMSO.[1]

  • Working Concentration: The field standard for complete inhibition in HeLa, A549, and Vero cells is 80 µM . Lower doses (40 µM) may only cause partial inhibition; higher doses (>100 µM) risk off-target cytotoxicity.

  • DMSO Limit: The final DMSO concentration in the assay well must remain <0.5% (v/v) to avoid solvent-induced membrane permeabilization, which can mimic viral entry or cause toxicity.

C. Reversibility & Timing this compound inhibition is reversible.[1][2] Endocytosis resumes within minutes of washout.

  • Implication: this compound must be present during the viral adsorption and internalization window. Washing it away before the virus has entered negates the effect.

Part 2: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Dynamin Inhibition

This diagram illustrates how this compound arrests the viral entry process at the scission stage.

Dynamin_Inhibition Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Binding Pit Clathrin Coated Pit (Formation) Receptor->Pit Recruitment Dynamin Dynamin Ring (Assembly) Pit->Dynamin Neck Constriction GTP GTP Hydrolysis Dynamin->GTP Requires Energy Scission Membrane Scission (Pinching Off) GTP->Scission Normal Pathway Arrest Entry Arrested (U-Shaped Pit) GTP->Arrest Inhibition Outcome This compound This compound (Inhibitor) This compound->GTP BLOCKS Entry Viral Capsid Release Scission->Entry

Caption: this compound inhibits GTP hydrolysis, preventing Dynamin from pinching off the vesicle, trapping the virus at the cell surface.

Diagram 2: Experimental Timeline

A precise timeline is required to coordinate drug equilibration with viral binding.

Workflow_Timeline cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inhibition cluster_2 Phase 3: Infection cluster_3 Phase 4: Readout Step1 Cell Seeding (24h prior, 70-80% Confluence) Step2 Wash x2 with PBS (Remove Serum) Step1->Step2 Step3 This compound Pretreatment (80 µM in Serum-Free Media) 30-60 min @ 37°C Step2->Step3 Step4 Virus Adsorption (MOI 1-10 + 80 µM this compound) 1 hr @ 4°C (Binding) or 37°C (Entry) Step3->Step4 Do NOT Wash Step5 Wash Unbound Virus (PBS or Acid Wash) Step4->Step5 Step6 Assay Endpoint (qPCR / Western / IF) Step5->Step6

Caption: Step-by-step workflow ensuring this compound presence during the critical viral entry window.

Part 3: Standardized Protocol

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • This compound Hydrate: (e.g., Sigma or Tocris). MW ~322.31 g/mol .[3]

  • Solvent: High-grade DMSO (Anhydrous).

  • Base Media: DMEM or MEM (Serum-Free).

  • Cells: HeLa, A549, Vero, or MDCK (adherent lines preferred).

  • Viability Reagent: MTS or CellTiter-Glo (for control wells).

Step 1: Stock Solution Preparation[1][3]
  • Dissolve this compound in DMSO to create a 50 mM Stock .

    • Calculation: Dissolve 16.1 mg of this compound in 1 mL of DMSO.

  • Vortex vigorously. The solution should be clear yellow.

  • Aliquot (20-50 µL) into light-protected tubes and store at -20°C.

    • Note: Avoid freeze-thaw cycles.[4] Discard if precipitate forms.

Step 2: Cell Preparation (Day -1)
  • Seed cells in 6-well, 12-well, or 24-well plates.

  • Target 70-80% confluency on the day of infection.

    • Reason: Over-confluent cells may have altered endocytic rates; under-confluent cells are more susceptible to toxicity.

Step 3: Pretreatment (Day 0, T minus 60 min)
  • Wash: Aspirate growth media (containing FBS) and wash cells twice with warm PBS (calcium/magnesium-free preferred) to remove all traces of serum albumin.

  • Prepare Working Solution: Dilute the 50 mM this compound stock 1:625 into pre-warmed Serum-Free Media (SFM) to achieve a final concentration of 80 µM .

    • Vehicle Control: Prepare SFM with 0.16% DMSO (equivalent volume).

  • Incubate: Add the Working Solution to cells. Incubate for 30-60 minutes at 37°C .

Step 4: Viral Infection (Time 0)
  • Prepare Inoculum: Dilute the virus stock to the desired MOI (typically 1-10 for entry assays) in the this compound Working Solution (80 µM) .

    • Critical: Do not dilute virus in plain media; the inhibitor concentration must remain constant.

  • Adsorption: Aspirate the pretreatment media and immediately add the viral inoculum.

    • Option A (Synchronized Entry): Incubate at 4°C for 1 hour (allows binding but not entry), then shift to 37°C (still with this compound) to trigger synchronized entry.

    • Option B (Standard Infection): Incubate directly at 37°C for 1 hour.

  • Duration: Keep this compound present for the duration of the entry window (usually 1-2 hours).

Step 5: Post-Infection & Washout
  • Termination of Entry:

    • For Entry Assays (e.g., IF for capsid): Fix cells immediately with 4% PFA.

    • For Replication Assays (e.g., qPCR 24h later): Aspirate the this compound/virus inoculum. Wash cells 2x with PBS.[5] Add fresh complete growth media (with serum) .

    • Note: this compound is reversible.[1][2] Once washed out, the cell will resume normal trafficking, allowing you to measure if the initial block reduced total infection.

Part 4: Data Validation & Controls

Every experiment must include the following controls to ensure scientific validity.

Table 1: Essential Experimental Controls
Control TypeConditionPurposeExpected Outcome
Vehicle Control DMSO (0.1-0.5%) in SFMBaseline infection rateHigh infection (100%)
Toxicity Control This compound (80 µM) without VirusAssess drug cytotoxicity>90% Viability (MTS/ATP assay)
Negative Control This compound + Transferrin-Alexa488Verify Dynamin inhibitionBlocked Transferrin uptake (No puncta)
Pathway Control Chlorpromazine (10 µg/mL)Compare with another CME inhibitorSimilar inhibition profile to this compound
Troubleshooting Guide
  • Issue: Cells detach during treatment. [5]

    • Cause: Serum starvation stress or DMSO toxicity.

    • Fix: Use 0.1% BSA in the media as a carrier protein (minimal interference compared to FBS) or reduce this compound to 60 µM.

  • Issue: this compound precipitates in media.

    • Cause: Aqueous instability or high concentration.

    • Fix: Vortex the stock immediately before dilution. Do not store diluted working solution; prepare fresh. Ensure media is warm (37°C).

  • Issue: No inhibition of viral infection.

    • Cause: Serum presence or virus uses alternative pathway (e.g., macropinocytosis).

    • Fix: Verify serum-free conditions.[5][6][7] Confirm virus entry pathway literature. Test Transferrin uptake to prove this compound is active.[8]

References

  • Macia, E., et al. (2006). "this compound, a Cell-Permeable Inhibitor of Dynamin."[2] Developmental Cell. Link

  • Harper, C.B., et al. (2011). "Dynamin inhibition blocks botulinum neurotoxin type A endocytosis in neurons." Journal of Biological Chemistry. Link

  • Kirchhausen, T., et al. (2008). "Use of this compound, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis." Methods in Enzymology. Link

  • Wang, H., et al. (2011). "Dynamin-dependent entry of severe acute respiratory syndrome coronavirus." Journal of Virology. Link

  • Basu, A., et al. (2011). "this compound inhibits influenza A virus infection." Journal of Virological Methods. Link

Sources

Application of Dynasore in Phagocytosis Assays in Macrophages: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Dynasore, a potent dynamin inhibitor, in macrophage phagocytosis assays. By explaining the underlying mechanisms and providing validated experimental procedures, this document aims to ensure the generation of robust and reproducible data.

Introduction: this compound and Its Role in Phagocytosis

Phagocytosis, the process by which cells engulf large particles, is fundamental to immune surveillance, tissue remodeling, and pathogen clearance. Macrophages, as professional phagocytes, are central to these processes. The molecular machinery governing phagocytosis is complex, involving intricate signaling cascades and dynamic cytoskeletal rearrangements. One key family of proteins involved in the later stages of particle internalization is the dynamin family of large GTPases.

This compound is a cell-permeable small molecule that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] By inhibiting dynamin's function, this compound effectively blocks dynamin-dependent endocytic pathways.[1] While initially characterized for its role in clathrin-mediated endocytosis, research has demonstrated that dynamin-2, the ubiquitously expressed isoform, is also recruited to nascent phagosomes and plays a crucial role in particle internalization by macrophages.[3][4] Therefore, this compound serves as a valuable pharmacological tool to investigate the involvement of dynamin in various forms of phagocytosis.

Mechanism of Action: The Role of Dynamin-2 in Macrophage Phagocytosis

Dynamin-2 is implicated in the extension of the phagocytic cup and the final scission of the phagosome from the plasma membrane.[3][5] Its recruitment to the site of particle engulfment is a highly regulated process involving upstream signaling molecules. A critical activator in this pathway is phosphoinositide 3-kinase (PI3K).[4][5] Inhibition of PI3K has been shown to prevent the localization of dynamin-2 to the phagocytic cup, placing PI3K signaling upstream of dynamin-2 function in this context.[3][4][5]

Furthermore, dynamin-2 interacts with components of the actin cytoskeleton, such as cortactin, to regulate actin assembly and filament organization at the site of phagocytosis.[6][7] This interaction is crucial for the protrusive force required for the plasma membrane to envelop the target particle.

Below is a diagram illustrating the simplified signaling pathway of dynamin-2-mediated phagocytosis.

Dynamin2_Phagocytosis_Pathway cluster_receptor Receptor Engagement cluster_signaling Intracellular Signaling Cascade cluster_cytoskeleton Cytoskeletal Rearrangement cluster_inhibition Inhibition Receptor Phagocytic Receptor (e.g., FcγR, CR3) PI3K PI3K Activation Receptor->PI3K Particle Opsonized Particle Particle->Receptor Binding PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Activation PIP3->Akt Dynamin2 Dynamin-2 Recruitment & Activation Akt->Dynamin2 Recruitment Actin Actin Polymerization Phagocytic_Cup Phagocytic Cup Formation Actin->Phagocytic_Cup Cortactin Cortactin Cortactin->Actin Dynamin2->Actin Regulation Dynamin2->Cortactin Interaction Phagosome Phagosome Phagocytic_Cup->Phagosome Scission & Internalization This compound This compound This compound->Dynamin2 Inhibits GTPase Activity

Caption: Dynamin-2 signaling in macrophage phagocytosis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting phagocytosis assays in macrophages using this compound. The workflow is applicable to various macrophage types, including primary bone marrow-derived macrophages (BMDMs), peritoneal macrophages, and macrophage-like cell lines (e.g., RAW 264.7, THP-1).

General Experimental Workflow

The following diagram outlines the general workflow for a this compound-based phagocytosis assay.

Phagocytosis_Workflow A 1. Macrophage Culture & Adherence C 3. This compound Pre-treatment A->C B 2. Preparation of Opsonized Particles D 4. Phagocytosis Incubation B->D C->D E 5. Removal of Non-internalized Particles D->E F 6. Sample Processing & Data Acquisition E->F G 7. Data Analysis F->G

Caption: General workflow for a phagocytosis assay using this compound.

Materials and Reagents
  • Macrophage Culture:

    • Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., BMDMs)

    • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

    • Cell culture plates (e.g., 24-well or 96-well, tissue culture-treated)

  • This compound Preparation:

    • This compound hydrate (Tocris Bioscience or equivalent)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phagocytic Particles:

    • Fluorescently labeled particles (e.g., polystyrene beads, zymosan, or bacteria)

    • For opsonization:

      • IgG antibodies specific to the particle (for FcγR-mediated phagocytosis)

      • IgM antibodies and complement source (e.g., guinea pig serum) (for complement-mediated phagocytosis)

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS)

    • Serum-free medium

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Quenching solution (e.g., Trypan Blue for fluorescent beads)

    • Lysis buffer (for certain quantification methods)

Detailed Protocol: Fcγ Receptor-Mediated Phagocytosis

This protocol describes the use of IgG-opsonized particles to study Fcγ receptor-mediated phagocytosis.

Step 1: Macrophage Seeding

  • Culture macrophages to 80-90% confluency.

  • Harvest and seed macrophages into the desired plate format (e.g., 1 x 10^5 cells/well in a 24-well plate).

  • Allow cells to adhere and recover for at least 24 hours in a 37°C, 5% CO2 incubator.

Step 2: Preparation of IgG-Opsonized Particles

  • Wash the desired phagocytic particles (e.g., fluorescent beads) twice with sterile PBS.

  • Resuspend the particles in PBS at a concentration of 1 x 10^8 particles/mL.

  • Add IgG antibody specific to the particle at a pre-determined optimal concentration.

  • Incubate for 1 hour at 37°C with gentle rotation to allow for opsonization.

  • Wash the opsonized particles three times with PBS to remove unbound IgG.

  • Resuspend the opsonized particles in serum-free medium at the desired working concentration.

Step 3: this compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 20-40 mM). Store aliquots at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free medium to the desired final concentrations (typically 20-100 µM).

  • Aspirate the culture medium from the adhered macrophages and wash once with warm serum-free medium.

  • Add the this compound-containing medium to the cells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

Step 4: Phagocytosis

  • Add the IgG-opsonized particles to the macrophage cultures at a suitable particle-to-cell ratio (e.g., 10:1 or 20:1).

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • As a negative control for active phagocytosis, perform the incubation at 4°C.[8]

Step 5: Termination of Phagocytosis and Removal of External Particles

  • To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-adherent particles.

  • To differentiate between internalized and surface-bound fluorescent particles, a quenching step can be included. For example, add Trypan Blue solution (0.4%) for 1-2 minutes to quench the fluorescence of external beads.

  • Wash the cells again with cold PBS to remove the quenching agent.

Step 6: Quantification of Phagocytosis

  • Microscopy-based quantification:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Image the cells using a fluorescence microscope.

    • Quantify the phagocytic activity (see Section 4).

  • Flow cytometry-based quantification:

    • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to FACS tubes.

    • Analyze the fluorescence intensity of the macrophages using a flow cytometer.

Protocol Variation: Complement Receptor-Mediated Phagocytosis

To investigate complement receptor-mediated phagocytosis, the opsonization step is modified.

  • Particle Opsonization:

    • Incubate particles with an IgM antibody specific to the particle.[4]

    • After washing, incubate the IgM-coated particles with a source of complement (e.g., diluted guinea pig serum) to deposit complement components (e.g., C3b/iC3b) on the particle surface.[4]

    • Wash the complement-opsonized particles thoroughly before adding them to the macrophages.[4]

  • The subsequent steps of this compound treatment, phagocytosis, and quantification are similar to the Fcγ receptor-mediated phagocytosis protocol.

Data Analysis and Interpretation

Quantification of Phagocytosis

Several metrics can be used to quantify phagocytosis:

  • Phagocytic Index: This is a comprehensive measure that accounts for both the percentage of phagocytosing cells and the number of particles per cell. It can be calculated as:

    • Phagocytic Index = (% of phagocytic cells) x (mean number of particles per phagocytic cell).[9]

  • Percentage of Phagocytic Cells: The proportion of cells that have internalized at least one particle.[10]

  • Mean Fluorescence Intensity (MFI): In flow cytometry, the MFI of the macrophage population is directly proportional to the amount of phagocytosed fluorescent material.

Data Presentation

Quantitative data should be summarized in tables for easy comparison between different treatment groups.

Treatment GroupThis compound (µM)Phagocytic Index (Mean ± SD)% Phagocytic Cells (Mean ± SD)
Vehicle Control0 (DMSO)250 ± 2585 ± 5
This compound20150 ± 2060 ± 7
This compound5075 ± 1030 ± 5
This compound10025 ± 510 ± 2
Negative Control0 (4°C)10 ± 35 ± 2
Statistical Analysis

To determine the significance of the observed differences, appropriate statistical tests should be employed. For comparing two groups (e.g., vehicle control vs. a single this compound concentration), an unpaired t-test is suitable. For multiple group comparisons, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is recommended. A p-value of < 0.05 is typically considered statistically significant.

Essential Controls and Self-Validating Systems

A well-designed experiment with appropriate controls is crucial for the reliable interpretation of results.

  • Vehicle Control: Macrophages treated with the same concentration of DMSO used to dissolve this compound. This control accounts for any effects of the solvent on phagocytosis.

  • Negative Control for Phagocytosis: Macrophages incubated with opsonized particles at 4°C. At this temperature, active cellular processes, including phagocytosis, are inhibited, allowing for the quantification of non-specific particle binding.[8]

  • Positive Control for Inhibition: A known inhibitor of the specific phagocytic pathway being studied can be used as a positive control for inhibition (e.g., cytochalasin D for actin polymerization-dependent phagocytosis).

  • Cell Viability Assay: It is essential to assess the cytotoxicity of this compound at the concentrations used in the phagocytosis assay. A decrease in phagocytosis due to cell death would be a confounding factor. Standard viability assays such as MTT or LDH release can be performed in parallel.[11][12]

Troubleshooting

Problem Possible Cause Solution
High background fluorescence/particle binding - Incomplete removal of unbound particles.- Non-specific binding of particles to cells or the plate.- Increase the number and stringency of washing steps.- Include a quenching step with Trypan Blue.- Block non-specific binding sites by pre-incubating with BSA.
Low or no inhibition by this compound - Inactive this compound.- this compound concentration is too low.- The phagocytic pathway is dynamin-independent.- Use freshly prepared this compound solutions.- Perform a dose-response experiment to determine the optimal inhibitory concentration.- Consider that not all phagocytic pathways are dynamin-dependent.
High variability between replicates - Inconsistent cell numbers.- Uneven distribution of particles.- Inconsistent incubation times.- Ensure accurate cell counting and seeding.- Gently mix the particle suspension before adding to the wells.- Standardize all incubation times precisely.
This compound-induced cell death - this compound concentration is too high.- Prolonged incubation with this compound.- Perform a cytotoxicity assay to determine the non-toxic concentration range.- Reduce the pre-incubation and incubation times.
Unexpected effects of this compound - Off-target effects of this compound (e.g., on the actin cytoskeleton or membrane cholesterol).[1][13]- Be aware of potential off-target effects and interpret data cautiously.- Validate key findings using alternative methods to inhibit dynamin function (e.g., siRNA-mediated knockdown of dynamin-2).

Conclusion

This compound is a powerful tool for dissecting the role of dynamin in macrophage phagocytosis. By carefully designing experiments with the appropriate controls and employing robust quantification methods, researchers can obtain valuable insights into the molecular mechanisms of this fundamental cellular process. This guide provides a solid foundation for the successful application of this compound in phagocytosis assays, enabling the generation of high-quality, reproducible data for both basic research and drug discovery applications.

References

  • Gold, E. S., Underhill, D. M., Morrissette, N. S., Guo, J., McNiven, M. A., & Aderem, A. (1999). Dynamin 2 is required for phagocytosis in macrophages. The Journal of experimental medicine, 190(12), 1849–1856. [Link]

  • Gold, E. S., Underhill, D. M., Morrissette, N. S., Guo, J., McNiven, M. A., & Aderem, A. (1999). Dynamin 2 is required for phagocytosis in macrophages. The Journal of experimental medicine, 190(12), 1849–1856. [Link]

  • Morrissette, N. S., Gold, E. S., Guo, J., Aderem, A., & McNiven, M. A. (1999). Dynamin 2 is required for phagocytosis in macrophages. J Exp Med, 190(12), 1849-1856. [Link]

  • Schafer, D. A., Weed, S. A., Donaldson, J. G., & Cooper, J. A. (2002). Dynamin2 and cortactin regulate actin assembly and filament organization. Current biology : CB, 12(21), 1852–1857. [Link]

  • Vergadi, E., Ieronymaki, E., Lyroni, K., Vaporidi, K., & Tsatsanis, C. (2017). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. Journal of immunology (Baltimore, Md. : 1950), 198(3), 1006–1014. [Link]

  • Bangs Laboratories, Inc. (n.d.). Phagocytosis. Retrieved from [Link]

  • Sun, H., Lu, Y., & Liu, Y. (2016). The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development. Biochemical and biophysical research communications, 477(4), 629–634. [Link]

  • Al-Zayer, M. A., Eldesouky, S. E., & Al-Yahya, S. A. (2022). The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates. Frontiers in cellular and infection microbiology, 12, 1040339. [Link]

  • Mooren, S. L., Galletta, B. J., & Cooper, J. A. (2009). Dynamin2 GTPase and cortactin remodel actin filaments. The Journal of biological chemistry, 284(36), 23995–24005. [Link]

  • Guerrero-Cázares, H., Gonzalez-Perez, O., Soriano-Castell, D., & Reyes-Reyes, E. M. (2022). Phagocytosis of Mycobacterium fortuitum by Caprine Alveolar Macrophages Is Associated with iNOS and Pro-Inflammatory Markers Expression. International journal of molecular sciences, 23(23), 14757. [Link]

  • Guilliams, M., & MacRae, F. (2019). A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays. Frontiers in immunology, 10, 1433. [Link]

  • Shibata, T., & Ninomiya, H. (2023). The endocytosis inhibitor this compound induces a DNA damage response pathway that can be manipulated for enhanced apoptosis. Biochemical and biophysical research communications, 645, 103–109. [Link]

  • Neto, H., & Collins, T. (2015). This compound - not just a dynamin inhibitor. The Journal of cell science, 128(8), 1475–1478. [Link]

  • Gaikwad, A. B., & Anderson, K. E. (2023). Small Molecule Drugs That Inhibit Phagocytosis. Molecules (Basel, Switzerland), 28(2), 735. [Link]

  • Riggle, B. A., & De, J. (2019). Flow Cytometry Approach to Characterize Phagocytic Properties of Acutely-Isolated Adult Microglia and Brain Macrophages In Vitro. Frontiers in immunology, 10, 1779. [Link]

  • BMG LABTECH. (n.d.). Phagocytosis assay for macrophage targets. Retrieved from [Link]

  • Marée, A. F., Komba, M., Dyck, C., Łabeçki, M., Finegood, D. T., & Edelstein-Keshet, L. (2006). A quantitative comparison of rates of phagocytosis and digestion of apoptotic cells by macrophages from normal (BALB/c) and diabetes-prone (NOD) mice. American journal of physiology. Cell physiology, 290(1), C218–C230. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in enzymology, 438, 77–93. [Link]

  • Cao, H., Orth, J. D., & McNiven, M. A. (2005). Regulation of cortactin/dynamin interaction by actin polymerization during the fission of clathrin-coated pits. Molecular biology of the cell, 16(2), 794–805. [Link]

  • Gold, E. S., Underhill, D. M., Morrissette, N. S., Guo, J., McNiven, M. A., & Aderem, A. (1999). Dynamin 2 is required for phagocytosis in macrophages. The Journal of experimental medicine, 190(12), 1849–1856. [Link]

  • JoVE. (2022, August 11). Flow Cytometric Analysis of Phagocytes | Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (2015, June 1). How do I stop my phagocytic assay?. Retrieved from [Link]

  • Lee, J. H., Kim, J. H., & Kim, S. H. (2022). Inhibition of Phagocytosis by Silibinin in Mouse Macrophages. International journal of molecular sciences, 23(23), 14757. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, H., & Wang, Q. (2023). Comparative functional analysis of macrophage phagocytosis in Dagu chickens and Wenchang chickens. Frontiers in immunology, 14, 1113809. [Link]

  • Sun, H., Lu, Y., & Liu, Y. (2016). The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development. Biochemical and biophysical research communications, 477(4), 629–634. [Link]

  • González-Jamett, A. M., & Cárdenas, A. M. (2013). Dynamin-2 function and dysfunction along the secretory pathway. Frontiers in endocrinology, 4, 127. [Link]

  • ResearchGate. (2015, June 2). How can I calculate the phagocytic assay and the MOI?. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, H., & Wang, Q. (2019). This compound suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma. Cell death & disease, 10(9), 653. [Link]

  • ResearchGate. (n.d.). Phagocytosis Assays with Different pH-Sensitive Fluorescent Particles and Various Readouts. Retrieved from [Link]

  • Kloss, S., Sch-ler, A., & K-nig, S. (2020). Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells. PloS one, 15(1), e0227322. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, H., & Wang, Q. (2023). Comparative functional analysis of macrophage phagocytosis in Dagu chickens and Wenchang chickens. Frontiers in immunology, 14, 1113809. [Link]

  • ResearchGate. (n.d.). Figure 5. Assessing assay sensitivity using pharmacological inhibitors.... Retrieved from [Link]

  • Yamada, H., Abe, T., Li, S. A., Masuoka, Y., Isoda, M., Watanabe, M., Nasu, Y., Kumon, H., Asai, A., & Takei, K. (2009). This compound, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments. Biochemical and biophysical research communications, 390(4), 1142–1148. [Link]

  • Schrimpf, M. R. (2023, November 22). How to: Bead-based Phagocytosis Assay. Medium. [Link]

  • Liu, F. T., & Hsu, D. K. (2012). Examination of galectins in phagocytosis. Methods in molecular biology (Clifton, N.J.), 836, 319–330. [Link]

  • ResearchGate. (n.d.). This compound effect on the internalization of CTX homologues. Retrieved from [Link]

  • Vergadi, E., Ieronymaki, E., Lyroni, K., Vaporidi, K., & Tsatsanis, C. (2017). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. Journal of immunology (Baltimore, Md. : 1950), 198(3), 1006–1014. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS. Methods in enzymology, 438, 77–93. [Link]

  • Кафедра микробиологии и вирусологии. (2022, May 24). Phagocytic index and phagocytic number calculation [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for Administering Dynasore in Ex Vivo Tissue Slice Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Dynamin-Dependent Endocytosis in Ex Vivo Models

Ex vivo tissue slice cultures serve as a powerful model system, bridging the gap between in vitro cell culture and in vivo animal studies. By preserving the complex multicellular architecture and synaptic connectivity of the native tissue, these preparations offer a physiologically relevant context for investigating cellular processes and the effects of pharmacological agents.[1][2] Dynasore, a cell-permeable small molecule, has emerged as a critical tool for dissecting the role of dynamin-dependent endocytosis in a multitude of cellular functions.[3][4] This document provides a comprehensive guide for the effective administration of this compound in acute ex vivo tissue slice cultures, with a focus on ensuring experimental rigor and reproducibility.

Dynamin is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis and other endocytic pathways.[3][5] this compound acts as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[4][6] Its mechanism of action involves rapidly blocking the formation of coated vesicles, leading to an accumulation of endocytic pit intermediates.[7] This inhibitory effect is rapid, occurring within seconds, and is reversible upon washout.[4]

These application notes are designed for researchers, scientists, and drug development professionals seeking to utilize this compound to probe the intricacies of dynamin-dependent processes in the intricate environment of ex vivo tissue slices.

Mechanism of Action: The Role of this compound in Inhibiting Endocytosis

Dynamin-dependent endocytosis is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, growth factors, and neurotransmitter receptors.[8] This process is initiated by the formation of a clathrin-coated pit at the plasma membrane, which invaginates and is eventually pinched off to form an intracellular vesicle. Dynamin assembles as a collar at the neck of the budding vesicle and, through its GTPase activity, provides the mechanical force required for membrane fission.[8]

This compound specifically targets and inhibits this GTPase activity.[3] By doing so, it stalls the endocytic process at a late stage, preventing the release of the vesicle into the cytoplasm.[7] This leads to a rapid and potent blockade of dynamin-dependent uptake pathways.

Dynasore_Mechanism cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Dynamin Dynamin Clathrin_Pit->Dynamin Dynamin recruitment to vesicle neck Vesicle Endocytic Vesicle Dynamin->Vesicle GTP Hydrolysis & Vesicle Scission This compound This compound This compound->Dynamin Inhibits GTPase activity Inhibition->Vesicle X

Caption: Mechanism of this compound inhibition of dynamin-dependent endocytosis.

Experimental Protocols

I. Preparation of Acute Tissue Slices

The viability and health of the tissue slices are paramount for obtaining reliable and reproducible data. The following protocol is a general guideline and may require optimization based on the specific tissue type and experimental paradigm.

Materials:

  • Slicing Solution (e.g., NMDG-aCSF, ice-cold and continuously bubbled with 95% O2 / 5% CO2): NMDG-aCSF has been shown to improve the health of acute brain slices from mature animals.[6][9]

  • Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O2 / 5% CO2): For recovery and maintenance of slices.

  • Vibrating microtome (vibratome)

  • Dissection tools (sterilized)

  • Recovery chamber

  • Incubation chamber

Procedure:

  • Animal Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold slicing solution to clear blood and cool the tissue.[3] Rapidly dissect the desired tissue (e.g., brain) and immerse it in ice-cold, oxygenated slicing solution.[10]

  • Slicing: Mount the tissue onto the vibratome stage. Slice the tissue at the desired thickness (typically 250-400 µm for adult rodent brain) in the ice-cold, oxygenated slicing solution.[11][12] The optimal slice thickness is a balance between maintaining structural integrity and allowing for adequate diffusion of oxygen, nutrients, and pharmacological agents.[13]

  • Recovery: Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30-60 minutes.[6][14] This "protective recovery" period is crucial for the slices to recover from the trauma of the slicing procedure.[6]

  • Maintenance: After recovery, transfer the slices to an incubation chamber containing aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2, until they are used for experiments.[15]

II. Preparation and Administration of this compound

A. Stock Solution Preparation and Storage:

This compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2]

  • Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[4] To prevent moisture absorption, allow the vial to warm to room temperature before opening.[4]

B. Working Solution Preparation:

  • On the day of the experiment, dilute the this compound stock solution into the experimental buffer (e.g., aCSF) to the desired final concentration.

  • The final concentration of DMSO should be kept low (typically ≤ 0.2%) to minimize solvent effects.[4] It is crucial to have a vehicle control group with the same final DMSO concentration.

  • Important Consideration: this compound can bind to serum proteins, which reduces its activity.[4][16] Therefore, it is recommended to use serum-free media for experiments.

C. Administration to Tissue Slices:

  • Pre-incubation: Transfer the recovered tissue slices to a chamber containing aCSF with the desired concentration of this compound.

  • Incubation Time: The optimal incubation time will depend on the tissue thickness, the desired level of inhibition, and the specific experimental question. A pre-incubation period of 15-30 minutes is often sufficient for this compound to diffuse into the tissue and exert its inhibitory effect.

  • Experimental Procedure: Following the pre-incubation period, proceed with the planned experimental manipulations (e.g., electrophysiological recording, imaging). The this compound-containing solution should be continuously perfused over the slice during the experiment to maintain the inhibitory effect.

III. Washout Procedure

The reversibility of this compound's effects is a key advantage for experimental design.[4] A thorough washout is necessary to confirm that the observed effects are due to the presence of the inhibitor.

  • Initiate Washout: Replace the this compound-containing solution with fresh, drug-free aCSF.

  • Duration: The washout period should be long enough to allow for the diffusion of this compound out of the tissue. For a 300-400 µm thick slice, a washout period of at least 20-30 minutes with continuous perfusion is recommended.

  • Verification: After the washout period, the functional parameter that was altered by this compound should be re-measured to assess the extent of recovery.

Experimental Design and Controls: Ensuring Scientific Rigor

A well-controlled experiment is essential for interpreting the results obtained with this compound.

  • Vehicle Control: Always include a control group where the tissue slices are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any potential effects of the solvent itself.

  • Time Control: For longer experiments, a time-matched control group (slices incubated in aCSF for the same duration without the drug) should be included to account for any time-dependent changes in the slice's properties.

  • Positive Control for Endocytosis: To confirm that the experimental setup can detect changes in endocytosis, a known modulator of endocytosis can be used as a positive control.

  • Washout/Reversibility: Demonstrating that the effects of this compound are reversible upon washout provides strong evidence that the observed changes are due to the specific action of the inhibitor and not due to non-specific toxicity.

  • Consideration of Off-Target Effects: While this compound is a widely used dynamin inhibitor, it is important to be aware of potential off-target effects. Studies have shown that this compound can affect membrane ruffling and fluid-phase endocytosis in a dynamin-independent manner. Additionally, it has been reported to increase the probability of neurotransmitter release through mechanisms that may be independent of endocytosis inhibition.[16] Researchers should consider these potential off-target effects when interpreting their data and may need to employ additional control experiments to rule them out.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale and Key Considerations
This compound Working Concentration 30 - 100 µMThe effective concentration can vary depending on the tissue type and the specific endocytic process being studied. A concentration of ~80 µM is often used for a near-complete block of endocytosis.[4] A dose-response curve should be generated to determine the optimal concentration for a specific application.
DMSO Final Concentration ≤ 0.2%High concentrations of DMSO can have independent biological effects. Always include a vehicle control with the same final DMSO concentration.[4]
Pre-incubation Time 15 - 30 minutesThis allows for adequate diffusion of this compound into the tissue slice. Thicker slices may require longer incubation times.
Washout Time ≥ 20 - 30 minutesEnsures complete removal of the inhibitor from the tissue. The effectiveness of the washout should be confirmed by observing the reversal of the drug's effect.
Slice Thickness 250 - 400 µmThinner slices allow for better diffusion of oxygen, nutrients, and drugs, but may have more severed neuronal processes. Thicker slices better preserve local circuitry but may have a necrotic core.[11][13]

Experimental Workflow Diagram

Dynasore_Workflow cluster_prep Slice Preparation & Recovery cluster_exp Experimental Protocol Dissection Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Baseline Baseline Measurement (in aCSF) Recovery->Baseline Incubation This compound Incubation (or Vehicle) Baseline->Incubation Measurement Experimental Measurement Incubation->Measurement Washout Washout (with aCSF) Measurement->Washout Recovery_Measurement Post-Washout Measurement Washout->Recovery_Measurement

Caption: A typical experimental workflow for administering this compound to ex vivo tissue slices.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of dynamin-dependent endocytosis in the complex and physiologically relevant setting of ex vivo tissue slice cultures. By following the detailed protocols and adhering to the principles of rigorous experimental design outlined in these application notes, researchers can confidently and effectively utilize this compound to advance our understanding of a wide range of biological processes. Careful consideration of appropriate controls and potential off-target effects will ensure the generation of high-quality, interpretable data.

References

  • Selleck Chemicals. (n.d.). This compound | Dynamin Inhibitor | Autophagy Inducer | CAS 304448-55-3.
  • Ting, J. T., Daigle, T. L., Chen, C. C., & Feng, G. (2014). A robust ex vivo experimental platform for molecular-genetic dissection of adult human neocortical cell types and circuits. Scientific reports, 4, 6311.
  • Creative Biolabs. (n.d.). Ex Vivo Brain Slice Assay. Retrieved from [Link]

  • GlpBio. (2024, February 24). This compound: Unraveling Cellular Uptake Mechanisms and Dynamin Function. Retrieved from [Link]

  • Redoxis. (n.d.). Ex vivo T cell activation assay. Retrieved from [Link]

  • Ting, J. T. (2020, December 16). Acute human brain slice preparation for ex vivo electrophysiology and imaging. Protocols.io. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in enzymology, 438, 77–93.
  • Douthitt, C. M., Lu, T., & Smith, D. O. (2011). This compound, an inhibitor of dynamin, increases the probability of transmitter release. Neuroscience, 194, 144–151.
  • The Trustees of the University of Pennsylvania. (n.d.). Brain Slice Preparation. Retrieved from [Link]

  • Ting, J. T. (2018, February 26). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (132), e53825.
  • Precisionary Instruments. (2023, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Retrieved from [Link]

  • Ting, J. (2017, May 10). LabHacks: Tips for performing adult animal brain slicing for patch clampers. Scientifica. [Link]

  • Papouin, T., & Haydon, P. G. (2018). Obtaining Acute Brain Slices. Bio-protocol, 8(2), e2681.
  • Sontake, V., & V. G, G. (2022). Dynamin-Independent Mechanisms of Endocytosis and Receptor Trafficking. Biomedicines, 10(8), 2004.
  • Chu, H. Y. (2023, May 31). Brain Slice Preparation for electrophysiology recording. Protocols.io. [Link]

  • Park, R. J., Shen, H., Liu, L., & De Camilli, P. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. The Journal of cell biology, 202(2), 193–200.
  • Axion BioSystems. (n.d.). Acute Brain Slice Protocol. Retrieved from [Link]

  • Abcam. (n.d.). IHC for brain slice sections video protocol. Retrieved from [Link]

  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). This compound, a cell-permeable inhibitor of dynamin. Developmental cell, 10(6), 839–850.
  • Sontake, V., & V. G, G. (2022). Dynamin-Independent Mechanisms of Endocytosis and Receptor Trafficking. Biomedicines, 10(8), 2004.
  • Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: intertwining molecular networks. Nature reviews. Molecular cell biology, 10(9), 609–622.
  • Schweingruber, C., Fischer, S. A., Fischer, B., & Tschan, M. P. (2014). This compound - not just a dynamin inhibitor. Cellular and molecular life sciences : CMLS, 71(21), 4163–4173.
  • Pauli, Q., & Bonin, R. (2025, January 23). Hippocampal slice preparation for electrophysiology. Protocols.io. [Link]

  • Sontake, V., & V. G, G. (2022). Dynamin-Independent Mechanisms of Endocytosis and Receptor Trafficking. Biomedicines, 10(8), 2004.
  • Pretorius, A., Bester, J., & Kell, D. B. (2016). This compound: not just a dynamin inhibitor. Biological reviews of the Cambridge Philosophical Society, 91(3), 633–649.
  • Kourrich, S. (2019). Acute Slice Preparation for Electrophysiology Increases Spine Numbers Equivalently in the Male and Female Juvenile Hippocampus: A DiI Labeling Study. Journal of Neurophysiology, 122(3), 1194-1204.
  • van der Meer, J. H., de Haan, L. H. J., Krebbers, A., Olinga, P., & Groothuis, G. M. M. (2022). Extending the viability of human precision-cut intestinal slice model for drug metabolism studies. Archives of toxicology, 96(6), 1735–1748.
  • O'Neill, A. Q., Al-Akkad, W., O'Rourke, S., O'Doherty, E., Wilson, G., & O'Cearbhaill, E. D. (2021). Dynamic Physiological Culture of Ex Vivo Human Tissue: A Systematic Review. Frontiers in bioengineering and biotechnology, 9, 681313.
  • Gujral, T. S., & Peshkov, V. (2020). Measuring Real-time Drug Response in Organotypic Tumor Tissue Slices. Journal of visualized experiments : JoVE, (159), 10.3791/61036.
  • Gähwiler, B. H. (1981). Organotypic monolayer cultures of nervous tissue. Journal of neuroscience methods, 4(4), 329–342.
  • Voigt, A., & Wiemann, M. (2021). Protocol for tissue slice cultures from human solid tumors to study therapeutic response. STAR protocols, 2(2), 100569.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Dynasore Cytotoxicity in Long-Term Cellular Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cell culture applications. This guide is designed for researchers, scientists, and drug development professionals who utilize the dynamin inhibitor Dynasore in their experiments. While a powerful tool for studying endocytosis and membrane trafficking, this compound can exhibit significant cytotoxicity, particularly in long-term culture. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you minimize these cytotoxic effects and ensure the integrity of your experimental outcomes.

Understanding the Challenge: The Double-Edged Sword of this compound

This compound is a cell-permeable small molecule that acts as a noncompetitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Its rapid and reversible action makes it a widely used tool to block dynamin-dependent endocytosis.[3][4] However, its utility in long-term experiments is often hampered by off-target effects and cytotoxicity. Prolonged exposure to this compound can lead to broad-spectrum toxicity in various cell lines.[5]

The cytotoxicity of this compound is not solely linked to its on-target effect of inhibiting endocytosis. Evidence suggests that this compound can also disrupt plasma membrane lipid rafts and reduce cellular cholesterol in a dynamin-independent manner.[6] Furthermore, it has been shown to have off-target effects on actin polymerization and membrane ruffling.[7][8] This multifaceted activity profile necessitates careful experimental design to isolate the specific effects of dynamin inhibition from confounding cytotoxic responses.

This guide will walk you through strategies to de-risk your long-term experiments by optimizing this compound usage and considering validated alternatives.

Troubleshooting Guide: Addressing Common Issues with this compound

Problem 1: High Levels of Cell Death Observed in Long-Term Cultures

Cause: This is the most common issue and can stem from using too high a concentration of this compound, prolonged exposure, or heightened sensitivity of the specific cell line. Inhibition of mitochondrial fission by targeting Drp1 can also contribute to cytotoxicity.[2][9]

Solution Pathway:

  • Concentration Optimization:

    • Recommendation: Perform a dose-response curve to determine the minimal effective concentration for inhibiting the process of interest. The IC50 for transferrin uptake inhibition is approximately 15 µM in HeLa cells, but this can vary between cell types.[2][3]

    • Protocol: See "Protocol 1: Determining the Minimal Effective and Maximal Tolerated Concentration of this compound."

  • Incubation Time Reduction:

    • Recommendation: this compound's inhibitory effect on endocytosis is rapid, occurring within seconds to minutes.[1][3] For many experimental questions, prolonged pre-incubation is unnecessary. Limit exposure to the shortest duration required to achieve the desired biological effect.

    • Workflow:

      • Start with a short pre-incubation time (e.g., 15-30 minutes) before adding your stimulus.

      • If the experimental design requires longer-term inhibition, consider intermittent exposure or washout steps.

  • Washout and Recovery:

    • Recommendation: this compound's effects are reversible upon washout.[3][4] If continuous inhibition is not required, washing out the compound can significantly improve cell viability. Recovery of endocytic function can occur within 20 minutes to an hour after washout.[2][5]

    • Protocol: See "Protocol 2: this compound Washout for Improved Cell Viability."

Problem 2: Inconsistent or Weak Inhibition of Endocytosis

Cause: this compound can bind to serum proteins, reducing its effective concentration and activity.[3] It can also be less potent in the presence of detergents used in some in vitro assays.[5][10]

Solution Pathway:

  • Media Composition:

    • Recommendation: Whenever possible, perform this compound treatment in serum-free or low-protein media.[3] If serum is required for cell health, consider increasing the this compound concentration, but be mindful of the corresponding increase in potential cytotoxicity.

    • Alternative: Use a synthetic, low-protein serum alternative like Nuserum.[3]

  • Verification of Inhibition:

    • Recommendation: Always include a positive control to confirm that endocytosis is being effectively inhibited under your experimental conditions.

    • Protocol: See "Protocol 3: Validating Endocytosis Inhibition using a Transferrin Uptake Assay."

Problem 3: Observing Phenotypes Unrelated to Dynamin Inhibition

Cause: As discussed, this compound has known off-target effects. Observed cellular changes may not be a direct result of dynamin inhibition.[6][7]

Solution Pathway:

  • Use of Negative Controls:

    • Recommendation: Employ a structurally related but inactive analog of this compound, if available. Alternatively, use genetic approaches like siRNA-mediated knockdown of dynamin to confirm that the observed phenotype is indeed dynamin-dependent.

  • Consideration of Alternative Inhibitors:

    • Recommendation: Several other dynamin inhibitors with different mechanisms of action and potentially fewer off-target effects are available.[5][7] See the "Alternatives to this compound" section for a detailed comparison.

Frequently Asked Questions (FAQs)

Q1: What is a typical working concentration for this compound? A common starting concentration is 80 µM, which has been shown to strongly block transferrin uptake.[3] However, for long-term experiments, it is crucial to titrate down to the lowest effective concentration, which could be as low as 15-40 µM depending on the cell line and experimental endpoint.[3][11]

Q2: How should I prepare and store my this compound stock solution? this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Is this compound's effect reversible? Yes, the inhibitory effect of this compound is reversible.[3][4] Normal endocytic trafficking can resume within 20-60 minutes after the compound is removed from the culture medium.[2][5]

Q4: Does this compound affect mitochondrial health? Yes, this compound inhibits Drp1, a dynamin-related protein essential for mitochondrial fission.[1][2][9] This can lead to altered mitochondrial morphology and may contribute to cytotoxicity, especially with prolonged exposure.[5][12]

Q5: Are there less toxic alternatives to this compound? Yes, several analogs and other classes of dynamin inhibitors have been developed with improved potency and reduced cytotoxicity. The Dyngo™ compounds, such as Dyngo-4a, are notable alternatives.[5][10]

Alternatives to this compound

For long-term experiments where this compound cytotoxicity is a limiting factor, consider using alternative dynamin inhibitors.

InhibitorMechanism of ActionReported IC50 (Transferrin Uptake)Key AdvantagesKey Disadvantages
This compound Noncompetitive GTPase inhibitor~15 µMWell-characterized, rapid, and reversibleHigh cytotoxicity in long-term use, off-target effects, binds to serum proteins
Dyngo-4a Noncompetitive GTPase inhibitor~5.7 µMMore potent than this compound, reduced cytotoxicity in long-term exposure (up to 72h)Also has off-target effects, though potentially different from this compound
MiTMAB Blocks dynamin recruitment to membranes~5 µMDifferent mechanism of action, useful for validating this compound resultsCan induce polyploidy in cancer cell lines
Other Inhibitors Various mechanismsVariesProvides a palette of tools to confirm dynamin-dependent effectsMay have their own unique off-target effects and require careful validation

Data compiled from multiple sources.[5][11][13] IC50 values can vary significantly between cell types and assay conditions.

Experimental Protocols

Protocol 1: Determining the Minimal Effective and Maximal Tolerated Concentration of this compound
  • Cell Plating: Plate your cells at a density that will ensure they are in the log growth phase and sub-confluent (e.g., 40-70%) for the duration of the experiment.

  • Dose-Response Setup: Prepare a serial dilution of this compound in your desired culture medium (preferably serum-free). A suggested range is 1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

  • Treatment: Treat the cells with the different concentrations of this compound for your intended experimental duration (e.g., 24, 48, 72 hours).

  • Assessing Efficacy: In a parallel set of wells, perform a functional assay to measure the inhibition of endocytosis (see Protocol 3) after a short-term exposure (e.g., 30 minutes) to the same range of this compound concentrations.

  • Assessing Cytotoxicity: After the long-term exposure, assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Analysis: Plot the percentage of endocytosis inhibition and the percentage of cell viability against the this compound concentration. The minimal effective concentration is the lowest concentration that gives you significant inhibition of endocytosis. The maximal tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability. The optimal concentration for your long-term experiment will be within this therapeutic window.

Protocol 2: this compound Washout for Improved Cell Viability
  • Initial Treatment: Treat your cells with the optimized concentration of this compound for the required duration to induce the initial biological effect.

  • Washout: Aspirate the this compound-containing medium.

  • Rinse: Gently wash the cells twice with pre-warmed, fresh culture medium to remove any residual compound.

  • Recovery: Add fresh, pre-warmed culture medium and return the cells to the incubator for the remainder of the experiment.

  • Validation: To confirm the recovery of endocytic function, you can perform a transferrin uptake assay at different time points after the washout (e.g., 30, 60, 120 minutes).

Protocol 3: Validating Endocytosis Inhibition using a Transferrin Uptake Assay
  • Cell Preparation: Plate cells on coverslips or in imaging-compatible plates.

  • Pre-treatment: Incubate the cells with your chosen concentration of this compound (or vehicle control) for 30 minutes at 37°C.[3]

  • Ligand Binding: Chill the cells to 4°C and incubate with a fluorescently labeled transferrin conjugate (e.g., Transferrin-Alexa Fluor 594) in binding buffer for 30 minutes to allow binding to the transferrin receptor at the cell surface.

  • Internalization: Wash away unbound transferrin with cold PBS and then add pre-warmed medium (containing this compound or vehicle) and shift the cells to 37°C for 15-30 minutes to allow internalization.

  • Acid Wash: To remove any transferrin that has not been internalized, perform an acid wash (e.g., with a glycine-based buffer at pH 2.5) on ice.[3]

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and then mount the coverslips or image the plates using fluorescence microscopy.

  • Quantification: Quantify the integrated fluorescence intensity of internalized transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates effective inhibition of clathrin-mediated endocytosis.

Visualizing the Mechanisms

To better understand the processes affected by this compound, the following diagrams illustrate the key pathways.

G cluster_0 Clathrin-Mediated Endocytosis cluster_1 This compound's Points of Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clusters in PlasmaMembrane Plasma Membrane Dynamin Dynamin GTPase CoatedPit->Dynamin Recruits Vesicle Endocytic Vesicle Dynamin->Vesicle Mediates Fission Endosome Early Endosome Vesicle->Endosome Fuses with This compound This compound This compound->Dynamin Inhibits GTPase Activity Drp1 Drp1 (Mitochondrial Fission) This compound->Drp1 Inhibits LipidRafts Lipid Raft Integrity This compound->LipidRafts Disrupts (Dynamin-Independent)

Caption: this compound's primary and off-target mechanisms of action.

G cluster_workflow Workflow: Optimizing this compound for Long-Term Culture Start Start: High Cytotoxicity Observed DoseResponse Perform Dose-Response (Protocol 1) Start->DoseResponse FindWindow Determine Minimal Effective & Maximal Tolerated Concentrations DoseResponse->FindWindow ReduceTime Shorten Incubation Time? FindWindow->ReduceTime Is cytotoxicity still high? ImplementWashout Implement Washout Protocol (Protocol 2) ReduceTime->ImplementWashout Yes End End: Optimized Experiment ReduceTime->End No ConsiderAlternatives Evaluate Alternatives (e.g., Dyngo-4a) ImplementWashout->ConsiderAlternatives Still cytotoxic ImplementWashout->End Viability improved Validate Validate with Genetic Controls (e.g., siRNA) ConsiderAlternatives->Validate Validate->End

Caption: Decision workflow for mitigating this compound cytotoxicity.

References

  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). This compound, a cell-permeable inhibitor of dynamin. Developmental Cell, 10(6), 839-850. [Link]

  • von Beek, C., Alriksson, L., Palle, J., Gustafson, A. M., Grujic, M., Melo, F. R., ... & W-La-Mellberg, A. (2021). Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells. PLoS ONE, 16(9), e0256708. [Link]

  • Preta, G., Cronin, J. G., & Sheldon, I. M. (2015). This compound - not just a dynamin inhibitor. Cell Communication and Signaling, 13, 24. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in Enzymology, 438, 77-93. [Link]

  • Gao, D., Duan, J., Zhang, J., Liu, Y., He, J., & Zhang, Y. (2013). This compound, a dynamin inhibitor, protects heart against ischemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 59, 143-151. [Link]

  • McCluskey, A., Daniel, J. A., Hadzic, G., Chau, N., Clayton, E. L., Mariana, A., ... & Robinson, P. J. (2013). Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 14(12), 1272-1289. [Link]

  • Park, S. Y., Kim, H. Y., & Lee, J. H. (2013). The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development. PLoS ONE, 8(6), e65538. [Link]

  • Harper, C. B., Martin, S., Nguyen, T. H., Daniels, S. J., Lavidis, N. A., Poprawski, J. E., ... & McCluskey, A. (2011). Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 12(2), 255-266. [Link]

  • Reddy, P. H. (2014). Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction. Journal of Alzheimer's Disease, 40(2), 245-256. [Link]

  • Park, R. J., Shen, H., Liu, L., & De Camilli, P. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. Journal of Cell Science, 126(Pt 22), 5105-5110. [Link]

  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). This compound, a Cell-Permeable Inhibitor of Dynamin. ResearchGate. [Link]

  • Basagiannis, D., Zografou, S., Galanopoulou, K., & Christoforidis, S. (2017). Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling. International Journal of Molecular Sciences, 18(4), 844. [Link]

  • Chircop, M. (2014). Myristyl trimethyl ammonium bromide (MitMAB) is a dynamin inhibitor and a cationic detergent. Biochemical and Biophysical Research Communications, 446(4), 1143-1146. [Link]

  • Preta, G., Lotti, F., Cronin, J. G., & Sheldon, I. M. (2015). This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation. The Journal of Biological Chemistry, 290(32), 19664-19676. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis. ResearchGate. [Link]

  • Samelson, A. J., et al. (2024). A Hidden Cellular Defense May Protect the Brain From Alzheimer's. SciTechDaily. [Link]

  • Preta, G., Cronin, J. G., & Sheldon, I. M. (2015). This compound - Not just a dynamin inhibitor. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Dynasore Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dynasore Inefficacy in Complete Media Ticket ID: DYN-TS-001 Status: Resolved (Protocol Adjustment Required)

Executive Summary

If you are observing a lack of endocytic inhibition while using this compound in complete media (containing FBS/FCS), your experimental design is chemically incompatible with the inhibitor. This compound is effectively neutralized by serum albumin. To restore efficacy, you must transition to a serum-free workflow.

This guide details the mechanistic failure points, provides a corrected protocol, and addresses off-target effects that may confound your data.

Part 1: The Core Mechanism of Failure
Q: Why does this compound fail in complete media?

A: this compound acts as a small molecule "sponge" for serum proteins. In the presence of Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS), this compound binds non-specifically and with high affinity to serum albumin and other plasma proteins. This sequestration drastically reduces the bioavailable concentration of the drug.

  • The Data: Research indicates that this compound loses virtually all inhibitory activity against dynamin in the presence of 10% FBS or even 1% BSA [1].[1]

  • The Consequence: If you calculated an

    
     working concentration in complete media, the effective concentration reaching your cells is likely negligible, leading to a false negative result (i.e., endocytosis continues normally).
    
Q: Can I just increase the concentration to compensate?

A: No. Increasing the concentration in serum-containing media is dangerous due to solubility limits. This compound has poor solubility in aqueous environments. Overloading the system increases the risk of precipitation, which can cause physical stress to cells and crystalline artifacts in imaging, without significantly improving dynamin inhibition.

Part 2: Visualizing the Problem

The following diagram illustrates the "Albumin Trap" mechanism versus the corrected Serum-Free pathway.

Dynasore_Mechanism cluster_failure Scenario A: Complete Media (FAILURE) cluster_success Scenario B: Serum-Free Media (SUCCESS) Input_A This compound (80 µM) Serum Serum Albumin (FBS/FCS) Input_A->Serum High Affinity Binding Complex This compound-Albumin Complex (Sequestration) Serum->Complex Neutralization Outcome_A Dynamin Active (Endocytosis Continues) Complex->Outcome_A No Free Drug Input_B This compound (80 µM) Target Dynamin GTPase (Cell Surface/Cytosol) Input_B->Target Direct Inhibition Outcome_B Dynamin Locked (Endocytosis Blocked) Target->Outcome_B GTP Hydrolysis Stalled

Figure 1: Mechanistic comparison of this compound activity in the presence (Scenario A) and absence (Scenario B) of serum proteins.

Part 3: The Corrected Protocol (Serum-Free)

To ensure scientific integrity, this protocol minimizes serum interference while maintaining cell viability during the short assay window.

Reagents:

  • Stock Solution: 100 mM this compound in DMSO (Store at -20°C).

  • Wash Buffer: PBS (warm).

  • Assay Buffer: Serum-Free Media (SFM) or PBS + 0.2% BSA (Only if low-fatty acid BSA is used, but pure SFM is preferred).

Step-by-Step Workflow:

  • Preparation: Thaw the 100 mM DMSO stock. Vortex vigorously. Ensure no precipitate is visible.[2]

  • The Critical Wash:

    • Aspirate complete media from cells.

    • Crucial Step: Wash cells 3 times with warm PBS or SFM.

    • Why? Residual serum coating the plastic or cell surface is enough to neutralize the drug.

  • Induction:

    • Dilute this compound to 80 µM in warm Serum-Free Media.

    • Note: The final DMSO concentration will be 0.08%. Ensure your vehicle control matches this.

  • Incubation:

    • Incubate cells for 30 minutes at 37°C.

    • Warning: Do not exceed 60-90 minutes. This compound induces cytotoxicity and actin cytoskeletal disruption over longer periods [2].

  • Assay Execution:

    • Add your cargo (e.g., Transferrin-Alexa488) in the presence of the drug. Do not wash the drug out before adding the cargo.

    • This compound is a reversible inhibitor.[2] If you wash it out, endocytosis resumes within seconds.

Part 4: Troubleshooting & FAQs
Q: My cells are detaching or rounding up after treatment. Is this normal?

A: It is a known side effect, but often misinterpreted. While this compound targets dynamin, it has documented off-target effects on the actin cytoskeleton .[3] It can destabilize F-actin and affect lipid rafts [3].

  • Diagnosis: If rounding occurs <30 mins, check your DMSO concentration (keep <0.5%).

  • Mitigation: Reduce incubation time. If the assay requires long-term inhibition (>2 hours), this compound is not the correct tool. Consider genetic knockdown (siRNA) or dominant-negative mutants (Dynamin K44A).

Q: The solution turned cloudy when I added it to the media.

A: You have precipitated the compound. this compound is hydrophobic.

  • Fix: Do not add the 100 mM stock directly to a large volume of cold media. Dilute the stock stepwise or add it to warm media while vortexing. If a precipitate forms, the experiment is invalid as the soluble concentration is unknown.

Q: Are there better alternatives?

A: Yes. Dyngo-4a is a more potent derivative. While Dyngo-4a also binds serum proteins, it has a significantly lower IC50 (improved potency), allowing it to function better in suboptimal conditions, though serum-free conditions are still recommended for maximum reproducibility [1].

Data Comparison:

FeatureThis compoundDyngo-4a
Target Dynamin 1/2, Drp1Dynamin 1/2 (Higher Specificity)
IC50 (In Vitro) ~15 µM~2.5 µM
Serum Sensitivity High (Inactivated)Moderate (Reduced Potency)
Solubility LowImproved
Recommended Media Serum-Free Only Serum-Free (Preferred)
References
  • McCluskey, A., et al. (2013). "Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis." Traffic, 14(12), 1272-1289.

  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin." Nature, 440, 1295–1298.

  • Park, R.J., et al. (2013). "this compound inhibits actin remodeling and fluid phase endocytosis." Biochemical and Biophysical Research Communications. (Note: Validating off-target actin effects).

  • Preta, G., et al. (2015). "this compound - not just a dynamin inhibitor." Cell Communication and Signaling, 13, 24.

Sources

Technical Support Center: Dynasore Optimization for High-Density Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Confluence Resistance" Phenomenon

Standard Dynasore protocols (typically 80 µM) are calibrated for sub-confluent cells (40–70% density).[1] In high-density or fully confluent cultures, researchers frequently encounter a sharp drop in inhibitory efficacy. This is not usually a bad batch of inhibitor; it is a biophysical and biochemical resistance arising from two factors:

  • The "Apical Squeeze": In confluent monolayers, the accessible plasma membrane surface area per cell is reduced, limiting drug uptake rates relative to the intracellular Dynamin load.

  • The "Serum Trap": this compound is highly hydrophobic and binds non-specifically to serum albumin. In high-density cultures where metabolic turnover is high, the effective concentration of "free" this compound drops rapidly if serum is present.

This guide provides the protocols to overcome these barriers while avoiding the cytotoxicity associated with Drp1 (mitochondrial) inhibition.

Part 1: Troubleshooting & FAQs
Q1: I am using the standard 80 µM concentration on my confluent epithelial monolayer, but transferrin uptake is not blocked. Should I double the concentration?

A: Do NOT double the concentration immediately. The issue is likely Serum Interference, not insufficient dosage.

The Mechanism: this compound has a high affinity for serum proteins (Albumin/FBS). In a standard 10% FBS media, a significant portion of this compound is sequestered and biologically inactive. In high-density cultures, the ratio of Free Drug to Total Dynamin becomes critical. Doubling the dose to 160 µM often leads to massive precipitation and immediate cytotoxicity due to off-target effects on mitochondrial fission (Drp1 inhibition).

The Solution: You must perform the inhibition step in Serum-Free Media (SFM) or low-protein alternatives (e.g., 0.1% BSA or Nuserum).

  • If using Serum-Containing Media: 80 µM is often effectively <10 µM free drug.

  • If using Serum-Free Media: 80 µM is usually sufficient, even for high-density cells.

  • Optimization: If 80 µM in SFM fails, titrate in small increments (e.g., 100 µM), but never exceed 120 µM for >30 minutes.

Q2: Upon adding this compound to my media, I see a fine precipitate or "cloudiness." Is the experiment compromised?

A: Yes. Precipitated this compound is inactive and will cause localized toxicity.

The Mechanism: this compound is highly hydrophobic. When a DMSO stock (typically 50–100 mM) hits aqueous media, it suffers "hydrophobic shock" and crashes out of solution before it can disperse. This is exacerbated in cold media.

The Solution: The "Warm-Drop" Technique

  • Pre-warm your culture media to 37°C.

  • Pre-warm your this compound DMSO aliquot to Room Temperature (RT) to prevent moisture condensation.[1]

  • Vortex the media vigorously while adding the DMSO stock drop-by-drop.

  • Sonicate the final media solution for 10–15 seconds if visual precipitate remains.

Q3: My high-density cells are detaching after 60 minutes of treatment. Is this specific to endocytosis inhibition?

A: Likely not. This is often "Off-Target" Mitochondrial Toxicity.

The Mechanism: this compound inhibits Dynamin 1/2 (Endocytosis) AND Drp1 (Mitochondrial Fission).[1]

  • Dynamin IC50: ~15 µM (in vitro).[2][3]

  • Drp1 IC50: Similar range.[3]

In high-density cultures, cells are metabolically active and rely heavily on mitochondrial dynamics. Prolonged Drp1 inhibition causes mitochondrial hyper-fusion and dysfunction, leading to ATP depletion and cell detachment.

The Solution:

  • Limit Exposure: Keep incubation times under 45 minutes.

  • Viability Control: Run an LDH release assay or Trypan Blue exclusion alongside your experiment to distinguish between "inhibition" and "death."

Part 2: Visualization of Mechanisms
Figure 1: The Serum Trap & Drp1 Pathway

This diagram illustrates why serum reduces efficacy and how high concentrations trigger mitochondrial toxicity.

DynasoreMechanism cluster_outcomes Experimental Outcomes This compound This compound (Inhibitor) Serum Serum Albumin (FBS) This compound->Serum Sequestration (Loss of Activity) Dynamin Dynamin 1/2 (GTPase) This compound->Dynamin Inhibits Drp1 Drp1 (Mitochondrial Fission) This compound->Drp1 Inhibits (Off-Target) Endocytosis Endocytosis (Clathrin-Mediated) Dynamin->Endocytosis Promotes MitoHealth Mitochondrial Dynamics Drp1->MitoHealth Regulates Toxicity Cell Death (Apoptosis/Detachment) Endocytosis->Toxicity Prolonged Block MitoHealth->Toxicity Hyper-fusion/ATP Loss

Caption: this compound efficacy is reduced by serum sequestration (yellow). While it blocks Dynamin (endocytosis), it also blocks Drp1, leading to mitochondrial toxicity if exposure is prolonged.

Part 3: The "High-Density Adaptation" Protocol

Objective: Achieve >90% endocytic inhibition in confluent monolayers without inducing cytotoxicity.

Materials:

  • This compound Hydrate (Stock: 50 mM in DMSO, stored at -20°C).

  • Serum-Free Media (SFM): DMEM or Opti-MEM (pre-warmed to 37°C).

  • PBS (pH 7.4, with Ca2+/Mg2+ to maintain junctions).

Step-by-Step Methodology:
  • Preparation of Working Solution (The "Warm-Drop"):

    • Thaw this compound stock and warm to RT.[1]

    • Calculate volume for 80 µM final concentration (e.g., 1.6 µL stock per 1 mL media).

    • Crucial: Add stock to Serum-Free Media while vortexing.[1] Do not add to cold media.

  • The "Serum Washout" (Critical for High Density):

    • Aspirate growth media from the confluent culture.

    • Wash cells 2x with warm PBS (with Ca2+/Mg2+).

    • Reasoning: This removes residual albumin that would otherwise bind the drug immediately.

  • Equilibration (Optional but Recommended):

    • Incubate cells in plain SFM for 10 minutes at 37°C.

    • Reasoning: Allows cells to adjust to serum withdrawal, preventing shock-induced endocytosis artifacts.

  • Inhibition Phase:

    • Replace SFM with the This compound-SFM Working Solution .

    • Incubate for 30 minutes at 37°C.

    • Note: For high-density cells, do not exceed 60 minutes.

  • Assay Execution:

    • Add your cargo (e.g., Transferrin-Alexa488) in the presence of this compound.

    • Continue incubation for the assay window (typically 15–20 mins).

  • Termination:

    • Place cells on ice immediately and wash with ice-cold Acid Wash buffer (if removing surface-bound cargo) or fixative.

Part 4: Data Reference Tables
Table 1: this compound Inhibition Profile
Target ProteinIC50 (In Vitro)FunctionEffect of Inhibition
Dynamin 1 ~15 µMNeuronal EndocytosisBlock synaptic vesicle recycling
Dynamin 2 ~15 µMUbiquitous EndocytosisBlock CME (Clathrin-Mediated Endocytosis)
Drp1 ~15–20 µMMitochondrial FissionMitochondrial elongation, potential toxicity
Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No inhibition (Confluent) Serum interferenceSwitch to Serum-Free Media (SFM) + 2x PBS wash.
Crystals in media Hydrophobic shockWarm media to 37°C; Vortex during addition.
Cell rounding/death Drp1 toxicity / Long exposureReduce time to <45 mins; Check viability (LDH).
Inconsistent results DMSO stock degradationAliquot stock (single use); Store at -20°C; Protect from light.
References
  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin." Nature, 441(7094), 728-731.

    • Foundational paper establishing IC50 and mechanism.
  • Kirchhausen, T., et al. (2008). "Clathrin-mediated endocytosis." Nature Reviews Molecular Cell Biology, 9, 729–737.

    • Context for dynamin's role in the endocytic machinery.
  • Park, S.J., et al. (2013). "this compound inhibits mitochondrial fission and improves cardiac lusitropy during ischemia/reperfusion injury."[4] PLoS ONE, 8(4), e60967.

    • Establishes Drp1 as a primary off-target effect and source of toxicity.
  • Preta, G., et al. (2015). "this compound - not just a dynamin inhibitor." Cell Communication and Signaling, 13, 24.

    • Review of off-target effects including cholesterol and lipid raft disruption.[5][6]

Sources

Strategies to mitigate Dynasore-induced apoptosis in sensitive cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Dynasore is a cell-permeable, small-molecule inhibitor of Dynamin 1, Dynamin 2, and the mitochondrial GTPase Drp1.[1][2][3] While it is a powerful tool for studying clathrin-mediated endocytosis (CME), it is frequently associated with rapid cytotoxicity in sensitive cell lines (e.g., HeLa, primary neurons, cardiomyocytes).

The Core Problem: Users often observe cell rounding, detachment (anoikis), and apoptosis within 2–4 hours of treatment. This is rarely due to Dynamin inhibition alone but rather a "poly-pharmacological" cascade triggered by poor bioavailability management and off-target mitochondrial stress .

The Dual-Pathway Toxicity Model

This compound does not just stop endocytosis; it fundamentally alters cellular energetics and structural integrity.

Dynasore_Mechanism This compound This compound Treatment Dynamin Inhibition of Dynamin 1/2 This compound->Dynamin Primary Target Serum Serum Albumin Binding This compound->Serum High Affinity Endocytosis Blockade of Endocytosis (CME) Dynamin->Endocytosis HighDose User Increases Dose (>80 µM) Serum->HighDose Reduces Bioavailability Drp1 Inhibition of Drp1 (Mitochondria) HighDose->Drp1 Off-Target OffTarget DNA Damage Response (ATR-Chk1 Activation) HighDose->OffTarget Genotoxicity Apoptosis Apoptosis / Anoikis Drp1->Apoptosis Mitochondrial Stress OffTarget->Apoptosis S-phase Arrest

Figure 1: The Toxicity Cascade. High serum levels force users to increase this compound concentration, triggering off-target DNA damage and mitochondrial dysfunction.

The "Serum Trap": Bioavailability vs. Toxicity

The most common cause of this compound failure/toxicity is the presence of Fetal Bovine Serum (FBS). This compound binds avidly to serum albumin, which acts as a "sink," reducing the free drug concentration available to inhibit Dynamin.

The Error: Researchers use standard media (10% FBS) and find 80 µM is ineffective, so they increase to 100–120 µM. The Consequence: At these concentrations, this compound precipitates and triggers massive off-target effects, including ATR-Chk1 DNA damage signaling (Shibutani et al., 2023).

Comparative Efficacy Table
ParameterSerum-Containing Media (10% FBS)Serum-Free Media (SFM)
Effective IC50 ~80–100 µM15–30 µM
Solubility Risk High (Precipitation >80 µM)Low
Toxicity Onset Rapid (due to high total load)Delayed
Washout Efficiency Poor (Albumin retains drug)High (Reversible <20 min)

Protocol Strategies for Sensitive Lines

Strategy A: The "Serum-Free Pulse" (Recommended)

Best for: Uptake assays (Transferrin, EGF, Viral entry).

  • Preparation: Dissolve this compound in DMSO to 100 mM stock. Note: Do not store aqueous dilutions.

  • Wash: Wash cells 3x with warm PBS or serum-free media (SFM) to remove residual albumin.

  • Induction: Incubate cells in SFM containing 20–40 µM this compound for 30 minutes.

    • Why: In the absence of serum, 20 µM achieves the same inhibition as 80 µM in complete media, sparing the mitochondria.

  • Assay: Perform the uptake assay immediately.

  • Recovery (Optional): If long-term survival is needed, wash 3x with complete media (10% FBS). The albumin in the wash will strip bound this compound from the cell surface.

Strategy B: The "Dyngo-4a" Substitution

Best for: Long-duration experiments (>2 hours) or highly sensitive lines (e.g., neurons).

If this compound toxicity is unavoidable, switch to Dyngo-4a .

  • Mechanism: An improved analog with higher potency and reduced detergent/albumin binding.[4]

  • Advantage: IC50 is ~5.7 µM (vs. 15 µM for this compound).

  • Protocol: Use at 30 µM in complete media. It exhibits significantly lower cytotoxicity over 24 hours compared to this compound.

Troubleshooting Guide & FAQs

Visual Troubleshooting Workflow

Troubleshooting Start Issue Observed Symptom1 Cells Detaching/Rounding Start->Symptom1 Symptom2 No Inhibition of Endocytosis Start->Symptom2 CheckDose Dose > 80µM? Symptom1->CheckDose CheckMedia Is Serum Present? Symptom2->CheckMedia Action1 Switch to Serum-Free Reduce Dose to 30µM CheckMedia->Action1 Yes (Albumin Interference) Action2 Check Solubility (Precipitation?) CheckMedia->Action2 No CheckDose->Action1 Yes Action3 Switch to Dyngo-4a CheckDose->Action3 No (Still Toxic)

Figure 2: Decision matrix for troubleshooting common this compound experimental failures.

Frequently Asked Questions

Q1: My this compound precipitates when added to the media. Is it still active? A: No. Visible precipitation indicates the concentration is above the solubility limit (typically >100 µM in aqueous buffer) or the DMSO stock is hydrated.

  • Fix: Sonicate the media briefly to re-dissolve, or better, prepare a fresh stock in anhydrous DMSO. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

Q2: Can I use this compound for 24-hour treatments? A: Strongly discouraged. this compound effects are reversible, but prolonged inhibition of Drp1 causes mitochondrial hyper-fusion and eventual collapse. Furthermore, long-term exposure activates the ATR-Chk1 DNA damage pathway.

  • Fix: Limit exposure to <2 hours. For longer inhibition, use shRNA/siRNA against Dynamin 2 or the analog Dyngo-4a.

Q3: My cells are rounding up. Is this apoptosis or cytoskeletal collapse? A: It is likely both. Dynamin interacts with the actin cytoskeleton. Rapid rounding often precedes anoikis (detachment-induced death).

  • Test: Perform a washout after 30 minutes. If cells re-spread within 1 hour, it was cytoskeletal disassembly. If they remain rounded and fail to exclude Trypan Blue, it is apoptosis.

Q4: Does this compound inhibit all endocytosis? A: No. It specifically inhibits Dynamin-dependent pathways (Clathrin-mediated, Caveolae-mediated). It does not inhibit macropinocytosis or certain lipid-raft pathways (e.g., CLIC/GEEC) effectively.

  • Control: Always use Transferrin-AlexaFluor (Dynamin-dependent) vs. Dextran (Macropinocytosis) to verify specificity.

References

  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin." Developmental Cell, 10(6), 839-850.

  • Park, R.J., et al. (2013). "this compound inhibits RAPGEF2 and impairs embryo development." Biochemical and Biophysical Research Communications. (Demonstrates off-target effects).

  • McCluskey, A., et al. (2013). "Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis." Traffic, 14(12), 1272-1289.

  • Shibutani, S., et al. (2023). "The endocytosis inhibitor this compound induces a DNA damage response pathway that can be manipulated for enhanced apoptosis."[5] Biochemical and Biophysical Research Communications.

  • Basu, A., et al. (2017). "this compound inhibits mitochondrial fission and promotes cardiomyocyte survival during ischemia-reperfusion." Journal of Biological Chemistry. (Highlights Drp1 inhibition).

Sources

Validation & Comparative

Validating Dynasore Efficacy: A Comparative Guide to Transferrin Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dynasore has long served as a rapid-acting small molecule inhibitor of dynamin, a GTPase essential for membrane fission in Clathrin-Mediated Endocytosis (CME).[1][2][3] While it offers the advantage of reversibility and speed over genetic manipulation, recent scrutiny regarding its off-target effects (e.g., actin cytoskeleton disruption, lipid raft destabilization) necessitates a rigorous validation framework.

This guide outlines a self-validating experimental system for assessing this compound efficacy using Alexa Fluor™ Transferrin uptake assays . We compare this compound against superior chemical alternatives (Dyngo-4a) and the genetic "gold standard" (Dynamin K44A), providing a robust protocol to distinguish specific dynamin inhibition from non-specific cellular toxicity.

Mechanistic Foundation: The Dynamin Checkpoint

To validate this compound, one must understand the precise step it interrogates. Transferrin (Tf) uptake is the canonical cargo for CME. The process relies on the recruitment of dynamin to the neck of the invaginating clathrin-coated pit (CCP).[2]

  • Mechanism: this compound inhibits the GTPase activity of Dynamin 1, 2, and Drp1 non-competitively.[4][5] It locks dynamin in a semi-assembled state, preventing the "power stroke" required for membrane scission.

  • The Readout: Successful inhibition results in the accumulation of "U-shaped" or "O-shaped" CCPs at the plasma membrane that fail to pinch off. Consequently, fluorescent transferrin binds to the surface but is not internalized.

Diagram 1: CME Pathway & this compound Intervention[6]

CME_Pathway Ligand Transferrin (Tf) Ligand Receptor Tf Receptor (TfR) Ligand->Receptor Binding CCP Clathrin Coated Pit Assembly Receptor->CCP Clustering Constriction Dynamin Recruitment & Constriction CCP->Constriction Invagination Fission Membrane Fission Constriction->Fission GTP Hydrolysis Vesicle Early Endosome Fission->Vesicle Internalization This compound This compound (GTPase Inhibition) This compound->Constriction BLOCKS Scission

Caption: this compound arrests CME at the constriction stage by inhibiting dynamin GTPase activity, preventing vesicle fission.[1][2]

Comparative Analysis: this compound vs. Alternatives

Before committing to a this compound workflow, researchers must evaluate it against second-generation inhibitors and genetic controls. This compound's utility lies in its speed (seconds to minutes), whereas genetic mutants (K44A) require days of transfection, potentially triggering compensatory mechanisms.

Table 1: Inhibitor Performance Matrix[7]
FeatureThis compound Dyngo-4a Pitstop 2 Dynamin K44A (Genetic)
Primary Target Dynamin 1/2 GTPaseDynamin 1/2 GTPaseClathrin Terminal DomainDynamin GTPase (Dominant Neg.)
IC50 (In Vitro) ~15 µM~2.7 µM (More Potent)~12-15 µMN/A (Expression dependent)
Working Conc. 80 µM30 µM20-30 µMN/A
Specificity Risks High. Affects actin, lipid rafts, V-ATPase.[1][3]Lower. Reduced detergent binding.[6]High. Affects CIE & actin.Very Low. The "Gold Standard".
Serum Sensitivity High. Binds serum proteins (albumin).Low.Moderate.None.
Reversibility Yes (Washout ~20 min)YesYesNo
Cost LowHighModerateLow (Plasmid)

Scientist's Insight:

  • Use this compound for acute timeline experiments (0-60 min) where transfection is impossible.

  • Use Dyngo-4a if you observe cytotoxicity with this compound or need higher potency.

  • Use Dynamin K44A to validate that the effects observed with this compound are indeed dynamin-dependent and not off-target toxicity.

Experimental Validation Protocol: Alexa Fluor Transferrin Uptake

This protocol uses Alexa Fluor™ 488 or 594 conjugates due to their pH stability and photostability. The core principle is to distinguish surface-bound transferrin from internalized transferrin.

Critical Pre-requisites
  • Serum-Free Media (SFM): Essential.[7] Serum albumin binds this compound, reducing its effective concentration and potency.

  • Acid Wash (Optional but Recommended): Strips surface-bound transferrin, leaving only the internalized signal for quantification.

Step-by-Step Workflow
Phase 1: Preparation (Day 0-1)
  • Seed Cells: Plate cells (e.g., HeLa, COS-7, BSC-1) on fibronectin-coated coverslips. Aim for 60-70% confluency.

  • Reagent Prep:

    • This compound Stock: 80 mM in DMSO (store -20°C).

    • Transferrin (Tf) Conjugate: Dilute Alexa Fluor™ Tf to 25 µg/mL in Serum-Free Media (SFM) .

Phase 2: The Uptake Assay (Day of Experiment)
  • Starvation: Wash cells 2x with PBS.[8] Incubate in warm SFM for 30 minutes to deplete endogenous transferrin and prevent serum interference.

  • Inhibitor Pre-incubation:

    • Replace media with SFM containing 80 µM this compound (or DMSO control).

    • Incubate for 30 minutes at 37°C.

    • Note: Do not exceed 0.1% DMSO final concentration to avoid solvent toxicity.

  • Ligand Pulse:

    • Add Alexa Fluor™ Tf (25 µg/mL) in the presence of the inhibitor.

    • Incubate for 15-20 minutes at 37°C.

    • Alternative "Synchronized" Pulse: Bind Tf at 4°C for 30 min (inhibits endocytosis), wash, then shift to 37°C with this compound to synchronize entry.

  • Termination & Wash:

    • Place cells on ice immediately to stop trafficking.

    • Wash 3x with ice-cold PBS.[7]

  • Acid Strip (The Specificity Check):

    • Incubate cells with Acid Wash Buffer (0.2 M Acetic acid, 0.5 M NaCl, pH 2.8) for 2-3 minutes on ice.

    • Result: This removes surface-bound Tf. Any remaining signal represents true internalization (which this compound should block).

  • Fixation:

    • Wash 3x with cold PBS.[7]

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.[9]

    • Counterstain nuclei (DAPI).[10]

Diagram 2: Experimental Workflow

Protocol_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inhibition cluster_2 Phase 3: Uptake Pulse cluster_3 Phase 4: Processing Step1 Serum Starvation (30 min, 37°C) Step2 Pre-incubation This compound (80 µM) vs DMSO (30 min, 37°C) Step1->Step2 Step3 Add Transferrin-Alexa Fluor (+ Inhibitor) (15-20 min, 37°C) Step2->Step3 Step4 Ice Stop & PBS Wash Step3->Step4 Step5 Acid Wash (pH 2.8) Removes Surface Signal Step4->Step5 Step6 Fixation (4% PFA) & Imaging Step5->Step6

Caption: Step-by-step protocol emphasizing the critical acid wash step to distinguish internalized cargo from surface binding.

Data Interpretation & Troubleshooting

Quantitative Analysis

Do not rely solely on representative images. Quantify efficacy using ImageJ/Fiji or High-Content Screening (HCS):

  • Segmentation: Define cell boundaries using a membrane marker or brightfield.

  • Puncta Analysis: Count intracellular puncta per cell.

    • Control (DMSO): High number of intracellular puncta (endosomes).

    • This compound Treated: Significant reduction (>80%) in intracellular puncta; diffuse surface signal if Acid Wash was omitted.

Troubleshooting Guide
IssueProbable CauseSolution
No Inhibition Observed Serum interference.Ensure media is 100% serum-free during this compound incubation. Albumin sequesters the drug.
Cell Rounding/Detachment Cytotoxicity / Off-target effects.[1]Reduce incubation time (<60 min) or switch to Dyngo-4a (less toxic). Check cell adhesion matrix.
High Background Signal Incomplete Acid Wash.Increase Acid Wash time to 5 min or ensure pH is strictly 2.8.
Inconsistent Reversibility Drug precipitation.This compound has poor solubility. Vortex stock vigorously; do not store diluted working solutions.
The "Off-Target" Warning

Be aware that this compound can affect fluid-phase endocytosis (macropinocytosis) and actin dynamics independently of dynamin.[1]

  • Validation Control: If this compound inhibits your pathway but Dynamin K44A (genetic mutant) does not, your effect is likely an off-target artifact of the drug.

References

  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin."[2][3][5] Nature, 440(7088), 1295-1298. Link

  • McCluskey, A., et al. (2013). "Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis."[11][12][13] Traffic, 14(12), 1272-1289. Link

  • Park, R. J., et al. (2013).[2] "Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors."[2] Journal of Cell Science, 126(22), 5305-5312. Link

  • Dutta, D., et al. (2012). "Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis."[14] PLoS One, 7(9), e45799. Link

  • Kirchhausen, T., et al. (2008). "Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis."[1][2][3][4][5][11][6] Methods in Enzymology, 438, 77-93. Link

Sources

Optimizing Dynamin Inhibition: A Comparative Guide to Dynasore vs. The Dynole 34-2 System

[1]

Content Type: Technical Comparison Guide Audience: Researchers, Cell Biologists, Drug Discovery Scientists Focus: Negative Control Strategy & Experimental Rigor

Executive Summary: The Evolution of Dynamin Inhibition[2]

For over a decade, Dynasore served as the "workhorse" small molecule for inhibiting dynamin-dependent endocytosis. However, as the field of membrane trafficking demands higher specificity and rigor, the limitations of this compound—specifically its off-target profile and lack of a structural negative control—have necessitated the development of next-generation tools.

Dynole 34-2 represents this evolution. Not only is it significantly more potent (approx.[1] 15-fold), but it also addresses the critical scientific gap of "scaffold validation" through its paired negative control, Dynole 31-2 .

This guide objectively compares these two systems, focusing on why the 34-2/31-2 paired experimental design is the new gold standard for proving dynamin dependence in cellular assays.

The "Control Gap" in Dynamin Research

To understand the superiority of the Dynole system, one must first analyze the flaw in legacy this compound experiments.

The this compound Limitation

When a researcher treats cells with this compound, they typically use DMSO (Vehicle) as the negative control.

  • The Flaw: If this compound causes a phenotype (e.g., blocked receptor internalization), it is impossible to distinguish whether the effect is due to:

    • Inhibition of Dynamin GTPase activity (Target Engagement).[2][3]

    • Non-specific toxicity of the chemical scaffold (Off-target effects).

    • Interaction with mitochondrial dynamin (Drp1) or lipid rafts (known this compound off-targets).

The Dynole Solution

The Dynole™ system utilizes a Matched Pair strategy:

  • Dynole 34-2 (Active): Potent inhibitor of Dynamin I/II GTPase.[1][2][3][4][5]

  • Dynole 31-2 (Inactive Control): Chemically identical scaffold to 34-2 but lacking the specific moiety required for GTPase inhibition.[6]

The Scientific Advantage: If Dynole 34-2 blocks endocytosis but Dynole 31-2 does not, the researcher can confidently attribute the effect to dynamin inhibition, ruling out general scaffold toxicity or non-specific binding.

Technical Comparison: this compound vs. Dynole 34-2

Quantitative Performance Matrix
FeatureThis compound Dynole 34-2 Dynole 31-2
Role First-Gen InhibitorSecond-Gen InhibitorNegative Control
Target Dynamin I, II, Drp1Dynamin I, IIInactive (Structural Analog)
Binding Site GTPase Domain (Non-competitive)GTPase Allosteric Site (GAS)N/A (Does not bind)
IC50 (In Vitro) ~15 µM~1.3 µM (10-15x more potent)>300 µM (Inactive)
IC50 (Cellular) ~80 µM~5-10 µM Inactive
Reversibility Yes (Washout ~20 min)YesN/A
Serum Stability Low (Bind serum proteins)ModerateN/A
Key Off-Targets Drp1 (Mitochondria), Lipid RaftsCytokinesis (Mechanism-based)Minimal
Visualizing the Mechanism & Control Logic

The following diagram illustrates the mechanistic difference and the experimental logic flow when choosing between these inhibitors.

DynaminInhibitioncluster_pathwayDynamin-Dependent Endocytosis Pathwaycluster_inhibitorsGTPGTP HydrolysisFissionVesicle ScissionGTP->Fission  Required Energy  EndocytosisReceptor InternalizationFission->EndocytosisThis compoundThis compound(Legacy)This compound->GTPBlocks (Non-competitive)MitoMitochondrial Fission(Drp1)This compound->MitoOff-Target InhibitionDynole34Dynole 34-2(Active)Dynole34->GTPBlocks (Allosteric Site)Dynole34->MitoReduced AffinityDynole31Dynole 31-2(Negative Control)Dynole31->GTPNo Effect(Validates Scaffold)

Figure 1: Mechanistic action of Dynamin inhibitors.[1][7][2][3][4][6][8][9][10][11] Note that Dynole 31-2 (Blue) serves as a silent control, whereas this compound (Red) has documented off-target activity on Drp1.

Validated Experimental Protocol: The "Matched Pair" Assay

This protocol is designed for a Receptor-Mediated Endocytosis (RME) assay (e.g., Transferrin uptake) using the Dynole system.[1] This setup is superior to the standard this compound protocol because it includes the structural negative control.

Materials
  • Active Inhibitor: Dynole 34-2 (Stock: 10 mM in DMSO).

  • Negative Control: Dynole 31-2 (Stock: 10 mM in DMSO).

  • Ligand: Transferrin-AlexaFluor 488 (or similar cargo).

  • Cell Line: HeLa, U2OS, or primary cells (adherent).

Protocol Steps
Step 1: Pre-Equilibration (Serum Starvation)
  • Wash cells 2x with PBS.

  • Incubate in serum-free media for 30 minutes to synchronize receptors.

Step 2: Inhibitor Treatment (The Critical Comparison)

Set up three experimental arms. It is crucial to keep the DMSO concentration constant (<1%) across all arms.

ArmCompoundFinal Conc.[3][4][8][9][11]Purpose
1. Vehicle DMSO Only0.1%Baseline Endocytosis
2. Active Dynole 34-2 10 µM Test for Inhibition
3. Control Dynole 31-2 10 µM Scaffold Negative Control
  • Note: If using this compound, the typical concentration is 80 µM. Dynole 34-2 is effective at 5–10 µM.

  • Incubate cells with inhibitors for 20–30 minutes at 37°C.

Step 3: Ligand Uptake
  • Add Transferrin-488 (25 µg/mL) directly to the media containing the inhibitors.

  • Incubate for 15 minutes at 37°C.

  • Stop Reaction: Place cells immediately on ice and wash 3x with ice-cold Acid Wash Buffer (Glycine-HCl, pH 2.5) to strip surface-bound ligand, leaving only internalized cargo.

Step 4: Analysis
  • Fix cells (4% PFA) and image via fluorescence microscopy or analyze via Flow Cytometry.

Expected Results (Self-Validation)
  • Vehicle Arm: High intracellular fluorescence (Normal uptake).

  • Dynole 34-2 Arm: Significantly reduced fluorescence (Blocked uptake).

  • Dynole 31-2 Arm: High intracellular fluorescence (Similar to Vehicle).

    • Interpretation: If the Dynole 31-2 arm shows inhibition, your effect is likely non-specific toxicity , not dynamin inhibition. This control saves you from publishing false positives.

Decision Logic for Researchers

When should you switch from this compound to the Dynole System?

DecisionTreeStartStart ExperimentQ1Is high specificityrequired?Start->Q1Q2Do you need to provestructural specificity?Q1->Q2Yes (Mechanism)This compoundUse this compound(Legacy Data)Q1->this compoundNo (Screening)Q2->this compoundNoDynoleUse Dynole 34-2+ Dynole 31-2Q2->DynoleYes (Publication Quality)

Figure 2: Decision matrix for selecting the appropriate Dynamin inhibitor based on experimental rigor requirements.

References

  • Macia, E., et al. (2006). "this compound, a cell-permeable inhibitor of dynamin."[7][6] Developmental Cell, 10(6), 839-850. Link

  • Hill, T. A., et al. (2009). "Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles." Journal of Medicinal Chemistry, 52(12), 3762-3773. Link

  • Chircop, M., et al. (2011).[9] "Inhibition of dynamin by dynole 34-2 induces cell death following cytokinesis failure in cancer cells."[11] Molecular Cancer Therapeutics, 10(9), 1553-1562. Link

  • Robertson, M. J., et al. (2014).[6] "Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase." Nature Protocols, 9(4), 851-870.[9] Link[9]

  • Abcam Product Guide. "Dynole® 31-2, Negative control for Dynole® 34-2." Abcam. Link

The Superiority of Dyngo-4a Over Dynasore in Serum-Containing Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology and drug discovery, the study of endocytosis is paramount to understanding a myriad of physiological and pathological processes. Chemical inhibitors of dynamin, a GTPase essential for scission of nascent vesicles from the plasma membrane, have become indispensable tools in this endeavor. For years, Dynasore has been a widely used inhibitor; however, its limitations, particularly in complex biological milieu such as serum-containing media, have necessitated the development of more robust alternatives. This guide provides an in-depth comparison of Dyngo-4a and this compound, highlighting the significant advantages of Dyngo-4a for researchers conducting assays in the presence of serum.

Understanding Dynamin and the Rationale for its Inhibition

Dynamin is a large GTPase that plays a critical role in clathrin-mediated endocytosis (CME) and other forms of vesicle trafficking. It assembles at the neck of budding vesicles and, through its GTPase activity, constricts and severs the membrane, releasing the vesicle into the cytoplasm. Inhibition of dynamin provides a powerful method to dissect the roles of endocytosis in various cellular processes, including receptor signaling, nutrient uptake, and pathogen entry.

Small molecule inhibitors offer the advantage of rapid and reversible action, allowing for temporal control over endocytic processes in a way that genetic manipulations cannot.[1] However, the utility of these inhibitors is contingent on their potency, specificity, and stability in physiologically relevant experimental conditions.

Head-to-Head Comparison: Dyngo-4a vs. This compound

Dyngo-4a was developed as an analog of this compound with structural modifications aimed at improving its pharmacological properties.[1][2] The key differences and advantages of Dyngo-4a are summarized below.

FeatureDyngo-4aThis compound
Potency (IC50 for dynamin I) ~0.38 µM~15 µM
Potency (Inhibition of Endocytosis) ~5.7 µM>30 µM
Activity in 10% FBS Retains activity (potency reduced)Loses virtually all activity
Cytotoxicity (72h exposure) No significant toxicityBroad-spectrum toxicity
Mechanism of Action Non-competitive inhibitor of dynamin's GTPase activityNon-competitive inhibitor of dynamin's GTPase activity
Off-Target Effects Can exhibit off-target effects on fluid-phase endocytosis and membrane rufflingKnown off-target effects on cholesterol homeostasis, lipid rafts, and actin cytoskeleton

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]

The Critical Advantage in Serum-Containing Assays

The most significant advantage of Dyngo-4a over this compound lies in its performance in the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA), common components of cell culture media. This compound's efficacy is dramatically diminished in the presence of serum proteins, with studies showing it loses almost all of its inhibitory activity on clathrin-mediated endocytosis in media containing 10% FBS.[1][6] This is a critical limitation for any experiment that requires long-term incubation or is sensitive to serum starvation.

In stark contrast, while the potency of Dyngo-4a is also reduced in the presence of serum, it remains an effective inhibitor of endocytosis.[1] This allows for the design of more physiologically relevant experiments where cells can be maintained in their optimal growth conditions, minimizing the confounding effects of serum deprivation. The superior performance of Dyngo-4a is attributed to its reduced non-specific binding to serum proteins compared to this compound.[1][2]

Enhanced Potency and Reduced Cytotoxicity

Dyngo-4a is a significantly more potent inhibitor of dynamin than this compound. In vitro assays have shown Dyngo-4a to be up to 37-fold more potent in inhibiting dynamin's GTPase activity.[1][2] This translates to greater efficacy at lower concentrations in cellular assays, reducing the potential for off-target effects.

Furthermore, long-term exposure (72 hours) to this compound has been shown to induce broad-spectrum toxicity in various cell lines.[3] Conversely, Dyngo-4a exhibits markedly lower cytotoxicity under the same conditions, making it more suitable for experiments requiring prolonged inhibitor treatment.[3]

Understanding Off-Target Effects

It is crucial to acknowledge that both Dyngo-4a and this compound can exhibit off-target effects. Studies using dynamin triple knockout cells have revealed that both inhibitors can affect fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[5] this compound has also been reported to have off-target effects on cellular cholesterol levels and the actin cytoskeleton.[6][10][11] While Dyngo-4a represents a significant improvement, researchers should always include appropriate controls to validate that the observed effects are indeed due to the inhibition of dynamin-dependent endocytosis.

Experimental Protocols

To facilitate the direct comparison and validation of these inhibitors in your own research, we provide the following detailed protocols.

Experimental Workflow for Assessing Endocytosis Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of dynamin inhibitors in a serum-containing assay.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Endocytosis Assay cluster_analysis Data Acquisition & Analysis seed Seed cells in 96-well plate culture Culture cells to desired confluency (e.g., 70-80%) seed->culture pre_incubate Pre-incubate with Dyngo-4a or this compound in serum-containing medium culture->pre_incubate control Control wells (vehicle only) culture->control add_cargo Add fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor 488) pre_incubate->add_cargo control->add_cargo incubate Incubate to allow internalization add_cargo->incubate wash Wash to remove surface-bound cargo incubate->wash fix Fix cells wash->fix image Image cells using fluorescence microscopy or quantify using a plate reader fix->image analyze Analyze fluorescence intensity to determine inhibition of uptake image->analyze G cluster_membrane Plasma Membrane cluster_dynamin Dynamin Action cluster_inhibition Inhibition invagination Clathrin-coated pit invagination assembly Dynamin assembles at the neck of the pit invagination->assembly gtp_hydrolysis GTP Hydrolysis assembly->gtp_hydrolysis scission Membrane Scission gtp_hydrolysis->scission block Blocks GTPase Activity vesicle Clathrin-coated vesicle released into cytoplasm scission->vesicle inhibitor Dyngo-4a / this compound inhibitor->block

Caption: Mechanism of Dynamin Inhibition.

Conclusion

References

  • McCluskey, A., et al. (2013). Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 14(12), 1272–1289. [Link]

  • ResearchGate. (n.d.). Only this compound and its analogue Dyngo-4a block oxidative... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). Dyngo compound 4a inhibits dynamin I and CME [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Dyngo 4a treatment affects cell morphology and F-actin. [Figure]. Retrieved from [Link]

  • Persaud, U., et al. (2021). Endocytosis inhibitors block SARS-CoV-2 pseudoparticle infection of mink lung epithelium. bioRxiv. [Link]

  • McCluskey, A., et al. (2013). Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis. Traffic, 14(12), 1272-1289. [Link]

  • ResearchGate. (n.d.). Dynamin-dependent and dynamin-independent effects of this compound. [Figure]. Retrieved from [Link]

  • Basagiannis, D., et al. (2017). Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling. International Journal of Molecular Sciences, 18(9), 1897. [Link]

  • Park, R. J., et al. (2013). Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors. Journal of Cell Science, 126(Pt 22), 5305–5312. [Link]

  • Preta, G., et al. (2015). This compound - not just a dynamin inhibitor. The Journal of Cell Science, 128(10), 2195–2196. [Link]

  • Preta, G., et al. (2015). This compound - not just a dynamin inhibitor. SciSpace. [Link]

  • Harper, C. B., et al. (2011). Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism. The Journal of Biological Chemistry, 286(41), 35966–35976. [Link]

  • ResearchGate. (n.d.). Use of this compound, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis [Request PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) this compound - Not just a dynamin inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). [The off-target effects of dynamin inhibitor Dyngo-4a during the internalization of dextran by bone marrow mesenchymal stem cells in rat]. PubMed. [Link]

  • ResearchGate. (n.d.). This compound, an inhibitor of dynamin, increases the probability of transmitter release [Request PDF]. Retrieved from [Link]

  • Macia, E., et al. (2006). USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS. The Journal of Cell Biology, 172(6), 871–880. [Link]

Sources

Choosing Your Weapon: A Comparative Guide to Dynasore and MiTMAB for Endocytosis Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, dissecting the mechanisms of endocytosis is paramount to understanding a vast array of physiological and pathological processes. From nutrient uptake and receptor signaling to viral entry and synaptic transmission, the controlled internalization of extracellular material is fundamental. At the heart of many endocytic pathways lies dynamin, a large GTPase that acts as a molecular scissor, pinching off newly formed vesicles from the plasma membrane. Consequently, small molecule inhibitors of dynamin have become indispensable tools for researchers.

This guide provides a comprehensive comparative analysis of two widely used dynamin inhibitors: Dynasore and myristyl trimethyl ammonium bromide (MiTMAB). As a senior application scientist, my goal is to move beyond a simple cataloging of features and provide you with the nuanced, field-proven insights necessary to make informed decisions for your experimental designs. We will delve into their distinct mechanisms of action, compare their efficacy and specificity with supporting data, and equip you with detailed protocols to validate their effects in your own systems.

The Molecular Battleground: Understanding the Mechanisms of Inhibition

The choice between this compound and MiTMAB fundamentally begins with their differing approaches to disrupting dynamin function. This distinction is not merely academic; it has significant implications for experimental interpretation.

This compound: The GTPase Activity Blocker

This compound acts as a non-competitive inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin-related protein 1 (Drp1)[1]. By binding to the GTPase domain, this compound prevents the conformational changes necessary for dynamin to hydrolyze GTP, effectively stalling the fission of nascent endocytic vesicles. This leads to an accumulation of clathrin-coated pits at the plasma membrane, arrested in a "U" or "O" shaped conformation[2].

cluster_0 This compound's Mechanism of Action This compound This compound dynamin Dynamin-GTP This compound->dynamin Inhibits gtp_hydrolysis GTP Hydrolysis dynamin->gtp_hydrolysis Required for vesicle_fission Vesicle Fission gtp_hydrolysis->vesicle_fission Drives

Mechanism of this compound's inhibitory action on dynamin.

MiTMAB: The Membrane Anchor Disruptor

In contrast, MiTMAB, a long-chain ammonium salt, is thought to inhibit dynamin by interfering with its interaction with phospholipids in the cell membrane. Specifically, it targets the pleckstrin homology (PH) domain of dynamin, which is crucial for its recruitment to and assembly on the lipid bilayer. By preventing dynamin from properly localizing to the necks of budding vesicles, MiTMAB effectively halts endocytosis at an earlier stage than this compound[3][4].

cluster_1 MiTMAB's Mechanism of Action mitmab MiTMAB dynamin_ph Dynamin PH Domain mitmab->dynamin_ph Inhibits membrane_binding Membrane Binding dynamin_ph->membrane_binding Required for vesicle_formation Vesicle Formation membrane_binding->vesicle_formation Initiates

Mechanism of MiTMAB's inhibitory action on dynamin.

Head-to-Head: A Data-Driven Performance Comparison

The practical utility of an inhibitor hinges on its potency, specificity, and potential for off-target effects. Here, we synthesize available data to provide a clear comparison of this compound and MiTMAB.

FeatureThis compoundMiTMAB
Mechanism of Action Non-competitive inhibitor of dynamin's GTPase activity.Inhibits dynamin-phospholipid interaction via the PH domain.
Primary Targets Dynamin 1, Dynamin 2, Drp1.Dynamin 1, Dynamin 2.
In Vitro IC50 (GTPase) ~15 µM (cell-free assay)[2].Dynamin I: 3.1 µM; Dynamin II: 8.4 µM[5].
Effective Cellular Conc. 30-80 µM for significant endocytosis inhibition[2][6].5-30 µM for endocytosis inhibition[7][8].
Reversibility Rapid and reversible upon washout[1][3].Reversible upon washout[7].
Known Off-Target Effects Affects cholesterol homeostasis, disrupts lipid rafts, can increase intracellular calcium, and activates NF-κB signaling independently of endocytosis inhibition[9].Cytotoxicity at higher concentrations or prolonged exposure, can induce cytokinesis failure[2][8].
Serum Protein Binding Activity significantly reduced in the presence of serum[4].Less information available, but as a cationic amphiphile, interactions are possible.

Insights from the Field:

While MiTMAB exhibits a lower IC50 for dynamin's GTPase activity in vitro, this does not always translate to greater potency in cellular assays. The choice of cell line and experimental conditions are critical. For instance, in some leukemia cell lines, MiTMAB was found to be more efficient at reducing cell viability than this compound[2][10]. However, this increased potency can be accompanied by greater cytotoxicity, a crucial consideration for longer-term experiments.

A significant point of differentiation is the growing body of evidence for this compound's off-target effects. Notably, this compound has been shown to activate the NF-κB signaling pathway in a manner independent of its effects on endocytosis, an effect not observed with MiTMAB[11]. This underscores a critical principle in pharmacological studies: the observed phenotype may not be solely attributable to the intended target inhibition. Therefore, validating findings with multiple inhibitors that have different mechanisms of action is a cornerstone of rigorous research.

Experimental Validation: A Protocol for Comparative Analysis

To empower you to directly compare these inhibitors in your own experimental system, we provide a detailed protocol for a classic and robust assay: the transferrin uptake assay for clathrin-mediated endocytosis. This protocol is designed to be a self-validating system, allowing for clear interpretation of results.

Objective: To quantitatively compare the inhibitory effects of this compound and MiTMAB on clathrin-mediated endocytosis.

Principle: Transferrin, an iron-transport protein, is internalized by cells via clathrin-mediated endocytosis upon binding to its receptor. By using fluorescently labeled transferrin, its uptake can be monitored and quantified, providing a direct measure of the efficiency of this endocytic pathway.

cluster_2 Comparative Transferrin Uptake Assay Workflow start Seed cells on coverslips starve Serum starve cells start->starve preincubate Pre-incubate with inhibitors (this compound, MiTMAB, Vehicle) starve->preincubate pulse Pulse with fluorescently labeled transferrin preincubate->pulse wash Acid wash to remove surface-bound transferrin pulse->wash fix Fix and permeabilize cells wash->fix image Image acquisition (Confocal Microscopy) fix->image quantify Quantify intracellular fluorescence image->quantify

Workflow for the comparative transferrin uptake assay.

Materials:

  • Cell line of interest (e.g., HeLa, A431, COS-7)

  • Glass coverslips

  • Complete growth medium

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • This compound (stock solution in DMSO)

  • MiTMAB (stock solution in water)

  • Vehicle controls (DMSO, water)

  • Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Serum Starvation: On the day of the experiment, gently wash the cells twice with pre-warmed serum-free medium. Then, incubate the cells in serum-free medium for 30 minutes at 37°C to deplete endogenous transferrin.

  • Inhibitor Pre-incubation: Prepare working solutions of this compound (e.g., 80 µM), MiTMAB (e.g., 30 µM), and their respective vehicle controls in serum-free medium. Aspirate the starvation medium and add the inhibitor or vehicle solutions to the respective wells. Incubate for 30 minutes at 37°C. Causality Note: This pre-incubation step ensures that the inhibitors have sufficient time to enter the cells and engage with their targets before the endocytic process is initiated.

  • Transferrin Pulse: Add fluorescently labeled transferrin to each well at a final concentration of 25 µg/mL. Incubate for 15 minutes at 37°C to allow for internalization.

  • Stopping Endocytosis and Removing Surface Ligand: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice. Then, wash the cells three times with ice-cold PBS. Trustworthiness Note: The acid wash is a critical step to ensure that the measured fluorescence is solely from internalized transferrin, thus providing an accurate measure of endocytosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 5 minutes. Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a confocal microscope. Ensure consistent imaging parameters across all conditions.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of internalized transferrin per cell. The DAPI stain can be used to define individual cells. Normalize the fluorescence intensity of the inhibitor-treated cells to that of the vehicle-treated control cells.

Concluding Remarks: Selecting the Right Tool for the Job

Both this compound and MiTMAB are powerful tools for the study of endocytosis, but they are not interchangeable. The choice between them should be guided by a clear understanding of your experimental goals and the potential confounding factors.

  • For acute, short-term inhibition of clathrin-mediated endocytosis, both inhibitors can be effective. However, the well-documented off-target effects of this compound, particularly on signaling pathways, necessitate careful controls and validation with other methods.

  • MiTMAB may offer higher potency in certain cell types, but this can be coupled with increased cytotoxicity, making it less suitable for long-term studies.

References

  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). This compound, a cell-permeable inhibitor of dynamin. Developmental cell, 10(6), 839–850. [Link]

  • Quan, A., & Robinson, P. J. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular pharmacology, 72(6), 1425–1439. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in enzymology, 438, 189–200. [Link]

  • Newton, A. J., Kirchhausen, T., & Murthy, V. N. (2006). Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis. Proceedings of the National Academy of Sciences of the United States of America, 103(45), 17955–17960. [Link]

  • Quan, A., McGeachie, A. B., Keating, D. J., van der Poel, C., Chircop, M., & Robinson, P. J. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular Pharmacology, 72(6), 1425-1439. [Link]

  • Newton, A. J., Kirchhausen, T., & Murthy, V. N. (2006). Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis. Proceedings of the National Academy of Sciences, 103(45), 17955-17960. [Link]

  • Aggarwal, M., D'Souza, C., Rijal, D., O'Neill, C., & Rosu-Myles, M. (2015). This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation. The FEBS journal, 282(24), 4849–4866. [Link]

  • McCluskey, A., Daniel, J. A., Hadzic, G., Chau, N., Clayton, E. L., Mariana, A., ... & Robinson, P. J. (2013). Building a better this compound: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 14(12), 1272-1289. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in Enzymology, 438, 189-200. [Link]

  • Skanland, S. S., Gabrielsen, M., & Kavaliauskiene, S. (2021). Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells. PloS one, 16(9), e0256708. [Link]

  • Chircop, M., Perera, S., & Mariana, A. (2010). The dynamin inhibitors MiTMAB and OcTMAB induce cytokinesis failure and inhibit cell proliferation in human cancer cells. Molecular cancer therapeutics, 9(7), 1995-2006. [Link]

  • Skanland, S. S., Gabrielsen, M., & Kavaliauskiene, S. (2021). Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells. PLOS ONE, 16(9), e0256708. [Link]

  • Park, R. J., Shen, H., & Liu, L. (2013). The cautionary tale of dynamin inhibitors. Journal of cell science, 126(Pt 22), 5095–5099. [Link]

  • Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: a meeting with mathematics. Nature reviews. Molecular cell biology, 10(9), 609–622. [Link]

  • Robertson, M. J., Horatscheck, A., & Sauer, M. (2012). Transferrin-Uptake Assay. CSH protocols, 2012(11), pdb-prot071799. [Link]

  • Chircop, M., Perera, S., & Mariana, A. (2010). The dynamin inhibitors MiTMAB and OcTMAB induce cytokinesis failure and inhibit cell proliferation in human cancer cells. Molecular Cancer Therapeutics, 9(7), 1995-2006. [Link]

  • Skanland, S. S., Gabrielsen, M., & Kavaliauskiene, S. (2021). Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells. PLoS ONE, 16(9), e0256708. [Link]

  • Macia, E., Ehrlich, M., & Massol, R. (2006). This compound, a cell-permeable inhibitor of dynamin. Developmental cell, 10(6), 839-850. [Link]

  • Quan, A., & Robinson, P. J. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Molecular pharmacology, 72(6), 1425–1439. [Link]

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in enzymology, 438, 189–200. [Link]

  • Newton, A. J., Kirchhausen, T., & Murthy, V. N. (2006). Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis. Proceedings of the National Academy of Sciences, 103(45), 17955-17960. [Link]

  • Preta, G. (2015). This compound-not just a dynamin inhibitor. Frontiers in cellular neuroscience, 9, 235. [Link]

Sources

A Senior Application Scientist's Guide to Validating Dynasore Inhibition via Electron Microscopy of Coated Pits

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating cellular trafficking, the small molecule Dynasore is a critical tool. It offers a rapid and reversible method to probe the roles of dynamin-dependent processes, most notably clathrin-mediated endocytosis (CME).[1] However, the utility of any inhibitor is predicated on the rigorous validation of its mechanism of action. This guide provides an in-depth comparison of methods to validate this compound's inhibitory effects, with a primary focus on the gold standard: transmission electron microscopy (TEM). We will explore the causality behind experimental choices and provide actionable protocols to ensure scientific integrity.

Part 1: this compound and the Imperative for Mechanistic Validation

This compound is a non-competitive, reversible inhibitor of the GTPase activity of dynamin 1 and dynamin 2. Dynamins are large GTPases essential for the scission of newly formed vesicles from the plasma membrane during CME.[1][2] By inhibiting dynamin's GTPase function, this compound is purported to block the final "pinching off" of clathrin-coated vesicles, leading to an accumulation of arrested, deeply invaginated coated pits at the cell surface.[1][3]

While functional assays, such as measuring the uptake of cargo like transferrin, are valuable, they provide indirect evidence of endocytic inhibition.[2] To truly validate that this compound is acting via its intended mechanism, direct visualization of the predicted ultrastructural changes is paramount. This is where the unparalleled resolution of transmission electron microscopy becomes indispensable. Furthermore, considering potential off-target effects of this compound, such as alterations in cholesterol homeostasis and actin dynamics, direct visualization helps to confirm that the observed functional deficits in endocytosis are indeed a consequence of arrested pit formation.[4][5]

Part 2: The Gold Standard: Transmission Electron Microscopy (TEM)

TEM provides unequivocal, high-resolution evidence of this compound's effect on the morphology of clathrin-coated pits, allowing for direct observation of the stalled scission process.[6][7]

Rationale for TEM

The defining characteristic of dynamin inhibition is the accumulation of clathrin-coated pits that are deeply invaginated but have failed to detach from the plasma membrane.[7] TEM is the only technique with sufficient resolution to visualize these structures, which are typically 100-150 nm in diameter. It allows for the direct comparison of coated pit morphology in control versus this compound-treated cells, providing a clear and unambiguous readout of the inhibitor's efficacy at its specific site of action.

Experimental Protocol: Visualizing Arrested Coated Pits

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, BSC1, or your cell line of interest) on appropriate cultureware for TEM (e.g., Aclar or polyester films).[7][8]

  • Grow cells to a confluence of 40-70%, as denser cultures can be more resistant to this compound's effects.[8]

  • Prepare a stock solution of this compound in DMSO. A typical final concentration for cell treatment is 80 µM.[2][7]

  • Treat cells with this compound-containing media for a short duration, typically 10-30 minutes, at 37°C.[2][7]

  • Crucially, include a vehicle control group treated with the same concentration of DMSO (e.g., 0.2%).[2]

2. Fixation and Processing for TEM:

  • Immediately after treatment, fix the cells to preserve their ultrastructure. A common fixative is a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate).

  • Post-fix with 1% osmium tetroxide to enhance membrane contrast.

  • For improved visualization of the clathrin coat, a tannic acid-saponin fixation method can be employed to provide greater contrast.[6]

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate and embed the cells in an epoxy resin (e.g., Epon).

  • Use an ultramicrotome to cut thin sections (60-80 nm) of the embedded cells.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

3. Imaging and Data Acquisition:

  • Image the sections using a transmission electron microscope at various magnifications.

  • Capture images of the plasma membrane from multiple cells in both the control and this compound-treated groups.

Data Interpretation and Quantitative Analysis

In control cells, you should observe a heterogeneous population of clathrin-coated structures, including shallow pits, deeply invaginated "U-shaped" pits, and free clathrin-coated vesicles near the plasma membrane. In contrast, this compound-treated cells will exhibit a dramatic accumulation of deeply invaginated, often elongated, clathrin-coated pits that remain connected to the plasma membrane by a narrow neck.[6][7] The number of free vesicles should be significantly reduced.

For quantitative analysis, the following parameters can be measured:

  • Density of Coated Pits: Count the number of coated pits per unit length of the plasma membrane.

  • Morphological Staging: Categorize the coated pits into stages (e.g., shallow, "U-shaped," deeply invaginated with a constricted neck) and calculate the percentage of pits in each stage.

  • Neck Length: For the arrested pits in this compound-treated cells, measure the length of the neck connecting the pit to the plasma membrane.

dot graphdot

TEM_Workflow cluster_cell_prep Cell Preparation cluster_tem_processing TEM Sample Processing cluster_analysis Analysis cell_culture 1. Cell Culture on TEM-compatible substrate treatment 2. Treatment with this compound (or DMSO vehicle) cell_culture->treatment fixation 3. Fixation (e.g., Glutaraldehyde) treatment->fixation embedding 4. Dehydration & Embedding fixation->embedding sectioning 5. Ultrathin Sectioning embedding->sectioning staining 6. Staining (Uranyl Acetate) sectioning->staining imaging 7. TEM Imaging staining->imaging quantification 8. Quantitative Analysis (Pit Density, Morphology) imaging->quantification Transferrin_Uptake cluster_control Control (DMSO) cluster_this compound This compound Treatment Tfn_ext_ctrl Tfn TfR_ctrl TfR Tfn_ext_ctrl->TfR_ctrl Binding Vesicle_ctrl Endocytic Vesicle TfR_ctrl->Vesicle_ctrl Internalization PM_ctrl Tfn_int_ctrl Tfn Vesicle_ctrl->Tfn_int_ctrl Intracellular Signal Tfn_ext_dyn Tfn TfR_dyn TfR Tfn_ext_dyn->TfR_dyn Binding Blocked_pit Arrested Pit TfR_dyn->Blocked_pit PM_dyn Dynamin_inhibited Dynamin Inhibited Blocked_pit->Dynamin_inhibited Scission Blocked No_signal Reduced Intracellular Signal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dynasore
Reactant of Route 2
Reactant of Route 2
Dynasore

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.